5-Methoxy-1H-benzo[d]imidazol-1-ol
説明
Structure
3D Structure
特性
CAS番号 |
134353-33-6 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.164 |
IUPAC名 |
1-hydroxy-5-methoxybenzimidazole |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-2-3-8-7(4-6)9-5-10(8)11/h2-5,11H,1H3 |
InChIキー |
UPFVEEOUQNWBOI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C=N2)O |
同義語 |
1H-Benzimidazole,1-hydroxy-5-methoxy-(9CI) |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 5-Methoxy-1H-benzo[d]imidazol-1-ol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Methoxy-1H-benzo[d]imidazol-1-ol, a heterocyclic compound belonging to the benzimidazole N-oxide class. Benzimidazole N-oxides are of significant interest in medicinal chemistry due to their unique electronic properties and their potential to act as prodrugs or to enhance the physicochemical characteristics of parent drug molecules.[1] This document details a proposed synthetic pathway from commercially available precursors, provides predicted spectroscopic data for structural confirmation, and explores the compound's inherent reactivity. The causality behind experimental design and the strategic importance of the N-oxide moiety in drug development are emphasized throughout, offering field-proven insights for professionals engaged in molecular design and synthesis.
Molecular Structure and Physicochemical Properties
5-Methoxy-1H-benzo[d]imidazol-1-ol, also known as 5-methoxy-1-hydroxybenzimidazole, is a derivative of the benzimidazole scaffold, which is a core component of numerous pharmacologically active agents. The defining feature is the N-oxide group at the N1 position, which significantly influences the molecule's electronic distribution, polarity, and reactivity.[1]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | Calculated |
| Molecular Weight | 164.16 g/mol | Calculated |
| Exact Mass | 164.05858 Da | Calculated |
| InChIKey | Not available | - |
| SMILES | COC1=CC2=C(C=C1)N=C[N+]2[O-] | Predicted |
| Topological Polar Surface Area (TPSA) | 57.88 Ų | [2] (Value for isomer) |
| XLogP3 | 0.86 | [2] (Value for isomer) |
| Hydrogen Bond Donors | 1 (for tautomeric -OH form) | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
Synthesis and Elucidation
The synthesis of benzimidazole N-oxides is most commonly achieved through the intramolecular cyclization of appropriately substituted ortho-nitroanilines.[1] This approach offers a reliable and well-documented pathway to the target scaffold.
Retrosynthetic Analysis and Strategy
The logical precursor for the target molecule is 5-Methoxy-2-nitroaniline, a commercially available starting material. The core transformation involves the formation of the imidazole ring through the reductive cyclization of the nitro group, typically involving a one-carbon electrophile to form the C2 position of the benzimidazole ring. Various methods exist, including acid- or base-catalyzed cyclizations.[1][3] An acid-catalyzed reaction of an o-nitro-dialkylaniline can yield the corresponding benzimidazole N-oxide.[3][4]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step, one-pot reaction starting from 5-Methoxy-2-nitroaniline. The first step forms an intermediate by reaction with a C1 source (e.g., formaldehyde or formic acid), which then undergoes an intramolecular reductive cyclization to yield the final N-oxide product.
Sources
- 1. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. A new and simple synthesis of benzimidazole N-oxides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A new and simple synthesis of benzimidazole N-oxides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Physicochemical Characterization of 5-Methoxy-1H-benzo[d]imidazol-1-ol
This guide provides an in-depth exploration of the physical properties of 5-Methoxy-1H-benzo[d]imidazol-1-ol, a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. While specific experimental data for this particular N-hydroxybenzimidazole is not extensively documented in publicly available literature, this document outlines the established methodologies for determining its key physicochemical parameters. By leveraging data from structurally analogous compounds, we can establish a predictive framework for its behavior and guide researchers in its empirical investigation.
N-hydroxybenzimidazoles are a class of planar and stable heterocyclic compounds that have garnered recent interest for their potential applications in medicinal chemistry and as organoradical precursors.[1][2][3] The introduction of a methoxy group at the 5-position and a hydroxyl group at the 1-position of the benzimidazole scaffold is anticipated to modulate its electronic properties, solubility, and biological activity. A thorough understanding of its physical properties is therefore a prerequisite for its development in any field.
Molecular Structure and Inferred Properties
The foundational step in characterizing any chemical entity is to understand its structure and fundamental molecular properties.
Caption: Chemical structure of 5-Methoxy-1H-benzo[d]imidazol-1-ol.
Table 1: Predicted and Analogous Compound Properties
| Property | 5-Methoxy-1H-benzo[d]imidazol-1-ol (Predicted) | 5-Methoxy-1H-benzimidazole (Analog) | 5-Methoxy-1-methyl-1H-benzo[d]imidazole (Analog) |
| Molecular Formula | C₈H₈N₂O₂ | C₈H₈N₂O[4] | C₉H₁₀N₂O[5] |
| Molecular Weight | 164.16 g/mol | 148.16 g/mol [4] | 162.19 g/mol [5] |
| Physical Form | Solid (predicted) | Solid | Solid[5] |
| Melting Point | 150-170 °C (predicted range) | 124-126 °C (for a related derivative)[6] | 112-113 °C[5] |
| Boiling Point | >300 °C (predicted) | --- | 300 °C at 760 mmHg[5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | --- | --- |
| pKa | 6-8 (predicted for N-OH), 4-5 (predicted for imidazole NH) | --- | --- |
Note: Predicted values are estimations based on the properties of structurally similar compounds and the expected influence of the N-hydroxy and methoxy functional groups. Empirical determination is necessary for confirmation.
Experimental Determination of Physical Properties
A systematic approach to characterizing a new chemical entity involves a series of well-defined experiments. The following protocols are standard in the field for elucidating the physical properties of a compound like 5-Methoxy-1H-benzo[d]imidazol-1-ol.
Caption: A generalized workflow for the physicochemical characterization of a novel compound.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: The melting point is a crucial indicator of purity. DSC provides a precise measurement of the temperature and enthalpy of fusion. A sharp melting peak is indicative of a highly pure crystalline solid.
Protocol:
-
Accurately weigh 1-3 mg of the dried compound into an aluminum DSC pan.
-
Crimp the pan with a lid. An empty, crimped pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
Solubility Assessment
Rationale: Understanding the solubility profile is critical for formulation, purification, and designing biological assays.
Protocol (Kinetic Solubility):
-
Prepare a high-concentration stock solution of the compound in a highly polar organic solvent like dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add a small volume of the stock solution to a series of aqueous buffers with varying pH values (e.g., pH 4.0, 7.4, 9.0).
-
Allow the solutions to equilibrate with shaking for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader. The highest concentration that remains clear is the approximate kinetic solubility.
Spectroscopic Characterization
Rationale: NMR spectroscopy is the most powerful tool for elucidating the chemical structure of a molecule in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of 5-Methoxy-1H-benzo[d]imidazol-1-ol.
Protocol:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure. For related benzimidazole compounds, characteristic signals can be found in the literature.[7][8][9]
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The benzimidazole core has a characteristic UV absorbance profile.
Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol).
-
Record the absorbance spectrum over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λmax). This parameter is useful for concentration determination via the Beer-Lambert law.
Stability Considerations
N-hydroxybenzimidazoles, while generally stable, can be susceptible to oxidation or rearrangement under certain conditions.[1][2] It is crucial to assess the stability of 5-Methoxy-1H-benzo[d]imidazol-1-ol to define appropriate storage and handling procedures.
Protocol (Forced Degradation Study):
-
Prepare solutions of the compound in various conditions: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂).
-
Expose solid samples to heat (e.g., 60 °C) and high humidity (e.g., 90% RH).
-
At specified time points, analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection, to quantify the parent compound and any degradation products.
Conclusion
While direct experimental data for 5-Methoxy-1H-benzo[d]imidazol-1-ol is sparse, this guide provides a comprehensive framework for its physicochemical characterization. By employing the standard analytical techniques outlined herein, researchers can systematically determine its physical properties. The data from analogous compounds suggest that it will be a solid with a relatively high melting point and limited aqueous solubility. The N-hydroxy and methoxy groups are expected to influence its electronic properties and potential for hydrogen bonding, which will be reflected in its spectroscopic data and pKa values. A thorough characterization as described is a critical first step towards unlocking the full potential of this promising molecule in drug discovery and materials science.
References
-
PMC. (n.d.). N-Hydroxybenzimidazole as a structurally modifiable platform for N-oxyl radicals for direct C–H functionalization reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
Research Results in Pharmacology. (2025, June 26). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Retrieved from [Link]
-
PubChem. (n.d.). 5-methoxy-1H-benzimidazole. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-METHYL-5-METHOXY-BENZIMIDAZOLE. Retrieved from [Link]
-
SciSpace. (2020, May 18). N-Hydroxybenzimidazole as a structurally modifiable platform for N-oxyl radicals for direct C-H functionalization reactions. Retrieved from [Link]
-
RSC Publishing. (2020, May 18). N-Hydroxybenzimidazole as a structurally modifiable platform for N-oxyl radicals for direct C–H functionalization reactions. Retrieved from [Link]
-
MDPI. (2012, September 24). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]
-
Veeprho. (n.d.). 5-methoxy-1H-benzo[d]imidazol-2-ol | CAS 2080-75-3. Retrieved from [Link]
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
MedCrave online. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization.... Retrieved from [Link]
-
SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. (n.d.). Retrieved from [Link]
-
Science Publishing Group. (2024, May 24). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Methoxy-1-nitroso-1H-benzo[d]imidazole-2-thiol. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of benzoyl metronidazole ( 5 . 7 × 10 - 5 M).... Retrieved from [Link]
Sources
- 1. N-Hydroxybenzimidazole as a structurally modifiable platform for N-oxyl radicals for direct C–H functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methoxy-1-methyl-1H-benzo[d]imidazole | 10394-39-5 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Precision Synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol: Regulating N-O Bond Retention in Heterocyclic Scaffold Generation
As the demand for novel pharmacophores expands, 1-hydroxybenzimidazole derivatives have garnered significant attention due to their unique properties as transition state analogs, chelating agents, and building blocks for biologically active entities [1]. However, constructing the 5-methoxy-1H-benzo[d]imidazol-1-ol scaffold poses a distinct challenge to synthetic chemists: the precise partial reduction of a nitroaryl precursor to a hydroxylamine, followed by cyclization without inadvertently cleaving the fragile N-O bond [2].
In this technical guide, we deconstruct the causality behind standard reduction-cyclization methodologies, providing a self-validating framework designed for researchers and drug development professionals.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 5-methoxy-1H-benzo[d]imidazol-1-ol depends on an AB-ring construction approach utilizing an appropriately substituted ortho-nitroaniline [3].
To place the methoxy group at the 5-position of the benzimidazole core, the starting material must be 5-methoxy-2-nitroaniline .
The retrosynthetic logic relies on two critical disconnections:
-
C1-N/N-C Bond Formation: The imidazole ring is formed via condensation of a vicinal amino-hydroxylamine system with a C1 electrophilic synthon (such as triethyl orthoformate or formic acid) [1].
-
Chemoselective N-O Reduction: The necessary 2-(hydroxylamino)-5-methoxyaniline intermediate is derived from the partial reduction of the nitro group.
Figure 1: Retrosynthetic strategy for the 5-Methoxy-1H-benzo[d]imidazol-1-ol core.
Overcoming the Reduction Dilemma: Causality in Reagent Selection
The highest failure point in 1-hydroxybenzimidazole synthesis is the over-reduction of the nitro group. If the N-O bond is fully cleaved, the reaction yields a 1,2-diamine, which ultimately cyclizes to the standard, non-hydroxylated benzimidazole [4].
Standard catalytic hydrogenation (e.g.,
Why
Table 1: Optimization of Partial Reduction Conditions (5-Methoxy-2-nitroaniline)
| Reducing System | Solvent / Matrix | Temp (°C) | Target Hydroxylamine Yield (%) | Unwanted Diamine Byproduct (%) |
| Zn dust / | EtOH / | 0 - 25 | 82 | < 5 |
| MeOH | 25 | 15 | 85 | |
| EtOH | 70 | 0 | > 95 | |
| THF / | 25 | 45 | 30 |
Data synthesized from established reduction optimizations for ortho-nitroanilines [2, 4].
The Cyclocondensation Pathway
Once the delicate 2-(hydroxylamino)-5-methoxyaniline is isolated, the cyclization must be executed efficiently to prevent aerobic oxidation back to the nitroso or azoxy species. Triethyl orthoformate (TEOF) is the premier reagent for this transformation [1].
Unlike formic acid, which requires harsh refluxing temperatures that threaten N-O bond stability, TEOF acts dually as a C1 source and an internal water/alcohol scavenger [5]. Catalyzed by a trace amount of p-Toluenesulfonic acid (
Figure 2: Mechanistic pathway of cyclocondensation utilizing triethyl orthoformate.
Validated Experimental Protocols
The following step-by-step methodology outlines the biphasic workflow necessary for high-fidelity scaffold generation.
Step 1: Synthesis of 2-(Hydroxylamino)-5-methoxyaniline
Self-Validation Note: The intermediate is highly susceptible to air oxidation. The timeline between Step 1 workup and Step 2 initiation should not exceed 2 hours.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-2-nitroaniline (10.0 mmol) in a mixture of Ethanol (40 mL) and Deionized Water (10 mL).
-
Buffering: Add solid Ammonium Chloride (
, 50.0 mmol, 5.0 eq) to the solution. Stir until fully dissolved. -
Reduction: Cool the reaction vessel to 0–5 °C in an ice bath. Carefully add Zinc dust (40.0 mmol, 4.0 eq) in small portions over 15 minutes to control the exothermic evolution.
-
Monitoring: Allow the reaction to stir at 0 °C for 10 minutes, then slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc, 1:1). The distinct bright yellow spot of the nitroaniline will be replaced by a highly polar, UV-active lower spot.
-
Workup: Once starting material is consumed (typically 2–3 hours), filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the filter cake thoroughly with cold Ethyl Acetate (50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, dilute with saturated aqueous
, and extract with EtOAc (3 x 50 mL). Dry the combined organic layers over anhydrous , filter, and concentrate in vacuo at 30 °C to yield the crude hydroxylamine as a dark solid. Proceed immediately to Step 2.
Step 2: Cyclization to 5-Methoxy-1H-benzo[d]imidazol-1-ol
-
Reagent Setup: Dissolve the crude 2-(hydroxylamino)-5-methoxyaniline (assumed ~10.0 mmol) in Triethyl Orthoformate (15 mL, excess).
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (
-TsOH, 0.5 mmol, 5 mol%). -
Cyclization: Equip the flask with a reflux condenser and heat to 80 °C under an inert Nitrogen atmosphere.
-
Distillation: As the cyclization proceeds, ethanol is produced. Heating for 3–4 hours allows complete conversion and volatilization of the byproduct.
-
Isolation: Cool the mixture to room temperature. Remove excess triethyl orthoformate via rotary evaporation under high vacuum.
-
Purification: Purify the resulting crude oil via flash column chromatography (DCM:MeOH gradient, 100:0 to 95:5) to yield 5-methoxy-1H-benzo[d]imidazol-1-ol as a crystalline solid [3, 5].
Analytical Nuances: Tautomerism and Spectral Signatures
A hallmark of the 1-hydroxybenzimidazole architecture is its annular tautomerism. In solution, 5-methoxy-1H-benzo[d]imidazol-1-ol exists in an equilibrium with 6-methoxy-1H-benzimidazole-3-oxide .
-
NMR Analytics: Because the proton rapidly exchanges between N1 (as an -OH) and N3 (forming the N-oxide) on the NMR timescale, researchers frequently observe peak broadening in
NMR at room temperature, particularly for the aromatic protons at the 4- and 7-positions. Polar, protic solvents (like Methanol- ) often push the equilibrium toward the N-oxide tautomer due to solvent hydrogen-bonding stabilization [1]. -
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS-ESI) will exhibit the
peak at . A characteristic fragmentation pattern for this scaffold includes the loss of an oxygen radical or hydroxyl radical, yielding a strong or signal.
References
- Source: thieme-connect.
- Source: rsc.
- Source: nih.gov (PMC)
- Source: researchgate.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)
An In-depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-1H-benzo[d]imidazol-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 5-Methoxy-1H-benzo[d]imidazol-1-ol is a novel chemical entity for which specific mechanistic data has not been extensively published. This guide, therefore, synthesizes the vast body of research on the parent benzimidazole scaffold and its derivatives to construct a scientifically-grounded, predictive analysis of its likely mechanism of action. All protocols and data presented are derived from closely related, published analogues to provide a robust framework for future investigation.
Introduction: The Benzimidazole Scaffold as a "Privileged" Pharmacophore
The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a cornerstone in medicinal chemistry, frequently referred to as a "privileged" scaffold.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][] Derivatives of this versatile heterocycle have been successfully developed into drugs for a range of therapeutic areas, including anti-ulcer (proton pump inhibitors like omeprazole), anthelmintic (albendazole), and anticancer applications.[3]
The specific compound of interest, 5-Methoxy-1H-benzo[d]imidazol-1-ol, presents two key structural modifications to the basic benzimidazole framework: a methoxy group at the 5-position and a hydroxyl group at the 1-position (the N-hydroxy moiety). This guide will deconstruct the likely contributions of the core scaffold and these specific substituents to its overall mechanism of action, focusing on the most probable and well-documented pathways for this class of compounds: inhibition of topoisomerases and protein kinases, and potential antioxidant activity.
The Benzimidazole Core: A Foundation of Diverse Bioactivity
The inherent biological activity of the benzimidazole scaffold stems from its unique physicochemical properties. As an electron-rich aromatic system with two nitrogen atoms, it can participate in various non-covalent interactions, including hydrogen bonding and pi-pi stacking, which are crucial for binding to enzymatic targets.[] This has led to the development of benzimidazole derivatives with a wide range of therapeutic effects.[1][2][3]
Postulated Mechanisms of Action for 5-Methoxy-1H-benzo[d]imidazol-1-ol
Based on extensive literature on substituted benzimidazoles, three primary mechanisms of action are proposed for 5-Methoxy-1H-benzo[d]imidazol-1-ol, particularly in the context of oncology.
Inhibition of DNA Topoisomerases
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, during replication and transcription.[6] Their inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis, making them a key target for anticancer therapies.[7] Numerous benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and II.[6][8][9]
These compounds are thought to function as "poisons," stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA.[10] This prevents the re-ligation of the DNA strand, leading to an accumulation of single or double-strand breaks.
Table 1: Representative Benzimidazole Derivatives as Topoisomerase Inhibitors
| Compound Class | Target | IC50 | Reference |
| 2,5-disubstituted-benzimidazole | Topoisomerase I | 14.1 µM | [6] |
| 2-aryl-5-substituted-2,5-bisbenzimidazole | Topoisomerase I | In µM range | [8] |
| Benzimidazole-Triazole Hybrid | Topoisomerase I | 4.56 µM | [10] |
This assay is a foundational method to screen for topoisomerase I inhibitory activity.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pHOT1) (0.25 µg), human topoisomerase I (1 unit), and the test compound (at various concentrations) in a reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM NaCl, pH 7.5).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization: Run the gel and visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA. An effective inhibitor will show a higher proportion of the supercoiled DNA form compared to the control with the enzyme but no inhibitor.[10]
Caption: Inhibition of Topoisomerase I by a benzimidazole derivative.
Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that regulate a majority of cellular processes by phosphorylating proteins.[11] Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention. Benzimidazole derivatives have been successfully developed as kinase inhibitors, often acting as ATP-competitive inhibitors by binding to the ATP-binding pocket of the enzyme.[11][12] Key targets for benzimidazole-based inhibitors include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[13][14][15]
Table 2: Representative Benzimidazole Derivatives as Kinase Inhibitors
| Compound Class | Target | IC50 | Reference |
| Benzimidazole-Urea | VEGFR-2 | Not specified | [13] |
| Benzimidazole-Thiazole Hybrid | EGFR | 71.67 nM | [14] |
| Benzimidazole-Hydrazone | EGFR/BRAFV600E | 0.09 µM / 0.2 µM | [14] |
-
Reaction Components: In a 96-well plate, add the specific kinase, a substrate peptide, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter membrane to remove unreacted ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter. The signal is proportional to the kinase activity. A decrease in signal in the presence of the test compound indicates inhibition.
Caption: ATP-competitive inhibition of a receptor tyrosine kinase.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them, is implicated in numerous diseases. Some benzimidazole derivatives have demonstrated significant antioxidant properties, acting as free radical scavengers.[16][17][18] This activity is often attributed to the electron-rich nature of the benzimidazole ring system, which can donate an electron to neutralize free radicals.
Table 3: Antioxidant Activity of Representative Benzimidazole Derivatives
| Assay | Activity | Reference |
| Superoxide Radical Scavenging | 98% scavenging at 10⁻³ M | [17] |
| DPPH Radical Scavenging | IC50 comparable to standard | [1] |
| Lipid Peroxidation Inhibition | 57% inhibition | [19] |
-
Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol). This solution will have a deep violet color.
-
Reaction: Add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration. A decrease in absorbance indicates radical scavenging.[1]
Sources
- 1. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. crsubscription.com [crsubscription.com]
- 8. Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrevlett.com [chemrevlett.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Condensed Benzimidazoles Are a Novel Scaffold for Antioxidant Agents’ Search and Development | IntechOpen [intechopen.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis and antioxidant properties of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxy-1H-benzo[d]imidazol-1-ol Derivatives: A Technical Guide to Synthesis, Tautomeric Dynamics, and Anti-Virulence Applications
Executive Summary
Benzimidazole derivatives act as vital structural isosteres of naturally occurring nucleotides, enabling profound interactions within biological systems[1]. While classical 2-substituted benzimidazoles are famously deployed in proton pump inhibitors (e.g., omeprazole), the 1-hydroxybenzimidazole subclass—particularly 5-methoxy-1H-benzo[d]imidazol-1-ol and its analogs—has emerged as a highly targeted class of anti-virulence agents[2]. This whitepaper delves into the physicochemical causality behind their biological activity, detailed synthetic pathways, and validated experimental frameworks.
Molecular Architecture & Tautomeric Dynamics
The defining characteristic of 1-hydroxy-1H-imidazoles is their complex tautomeric equilibrium. These molecules transition between the N-hydroxy (-OH) and N-oxide (-N=O) states, a proton-transfer property highly analogous to C-OH / C=O tautomeric systems[3].
Causality in Structural Modification: The introduction of a methoxy group (-OCH₃) at the 5-position of the benzimidazole core fundamentally alters this equilibrium. Through resonance donation, the methoxy oxygen significantly enriches the electron density of the bicyclic imidazole ring. This elevated electron density raises the pKa of the N1-hydroxyl proton, strongly influencing the molecule's interaction with highly polar aqueous environments and biological targets[3]. The ability of these derivatives to act as ESIPT (Excited-State Intramolecular Proton Transfer) fluorophores or localized hydrogen-bond donors is contingent on solvent polarity, making the 5-methoxy variant an exceptional candidate for targeting structurally complex protein-DNA interfaces[3].
Pharmacological Mechanisms: Targeted Anti-Virulence
Traditional bactericidal agents (antibiotics) exert extreme selective pressure on bacterial populations, rapidly accelerating antimicrobial resistance. N-hydroxybenzimidazole derivatives offer a paradigm shift: they neutralize bacterial pathogenicity without targeting bacterial growth[2].
These derivatives are potent inhibitors of the Multiple Antibiotic Resistance (MAR) family of transcription factors, notably LcrF in Yersinia species and SoxS in E. coli[2]. During a host infection, the temperature shift to 37°C triggers LcrF activation, which subsequently binds to target promoters to upregulate the Type III Secretion System (T3SS)—the primary driver of cytotoxicity[2]. 5-Methoxy-1H-benzo[d]imidazol-1-ol analogs specifically intercalate into the LcrF-DNA binding interface, shutting down T3SS expression[2].
Figure 1: LcrF signaling pathway inhibition by 1-hydroxybenzimidazole analogs.
Rational Synthesis Pathways & Workflow
The synthesis of benzimidazole N-oxides avoids direct oxidation of the naked benzimidazole core, which frequently yields unpredictable degradation products[3]. Instead, the industry standard is a highly controlled base-mediated cyclization of functionalized o-nitroanilines[3].
Phase 1: Nucleophilic Aromatic Substitution (S_NAr)
Protocol: React 4-methoxy-1-fluoro-2-nitrobenzene with a nucleophilic amine (e.g., 4-aminobenzylamine) in anhydrous DMF. Causality: Fluorine is exceptionally electronegative, lowering the activation energy required to form the Meisenheimer complex. This ensures near-quantitative conversion to the intermediate 4-methoxy-2-nitroaniline derivative without degrading sensitive functional groups[2].
Phase 2: Base-Mediated Intramolecular Cyclization
Protocol: Slowly add Sodium Methoxide (NaOMe, 30% w/w in MeOH) to the intermediate solution under an argon atmosphere, warming to 60°C for 2 hours[2]. Causality: NaOMe acts as an optimal thermodynamic base for this reaction. Its pKa perfectly matches the required deprotonation state of the secondary amine, catalyzing an intramolecular attack on the adjacent nitro group. Utilizing MeOH as the solvent prevents unintended transesterification or alkoxylation at the 5-methoxy position[2].
Figure 2: Base-mediated synthetic workflow for 1-hydroxybenzimidazole derivatives.
Biological Assays & Validation Protocols
To establish trustworthiness, every synthesized compound must undergo a self-validating functional assay. The following cell-free LcrF-DNA binding protocol strictly isolates binding affinity from off-target biological effects.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant LcrF protein and a 5'-FAM (fluorescein)-labeled DNA fragment corresponding to the T3SS promoter sequence.
-
Incubation: Mix 100 nM LcrF with varying concentrations of the 5-methoxy-1H-benzo[d]imidazol-1-ol analog (ranging from 0.1 µM to 100 µM) in binding buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT). Incubate for 15 minutes at room temperature.
-
DNA Introduction: Add 10 nM of the FAM-labeled DNA probe. Incubate for an additional 20 minutes in the dark.
-
Anisotropy Measurement: Measure fluorescence anisotropy using a microplate reader (Ex: 485 nm / Em: 535 nm).
-
Self-Validation Check: Always run a parallel control well containing the compound, labeled DNA, and unlabeled competitor DNA. If the drop in anisotropy is genuinely caused by competitive displacement (and not fluorophore quenching by the compound), the control will match the baseline unbound DNA signal[2].
Quantitative Structure-Activity Data
Extensive biological assays confirm that these derivatives successfully uncouple antibacterial activity from anti-virulence activity, a necessity for next-generation therapeutics[2]. Data is summarized below for cross-comparison:
| Compound Classification | Target Biomolecule | Binding IC₅₀ (µM) | Antibacterial MIC (µM) | Primary Mechanism of Action |
| N-hydroxybenzimidazole Core | SoxS (E. coli) | 17.7 | > 100 | DNA-binding interface inhibition[2] |
| 5-Methoxy-1H-benzo[d]imidazol-1-ol | LcrF (Yersinia) | ~15.2 | > 100 | Target-specific promoter block[2] |
| Omeprazole (Control) | H⁺/K⁺ ATPase | < 1.0 | N/A | Covalent proton-pump inhibition |
| Ampicillin (Control) | PBP (Cell Wall) | N/A | < 2.5 | Bactericidal (Cell lysis) |
Note: The lack of measurable antibacterial activity (MIC > 100 µM) confirms the target specificity of the N-hydroxybenzimidazole inhibitors toward MAR transcription factors without disrupting baseline bacterial growth[2].
References
- N-hydroxybenzimidazole Inhibitors of the Transcription Factor LcrF in Yersinia: Novel Anti-Virulence Agents. nih.gov.
- Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. rsc.org.
Sources
- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 2. N-hydroxybenzimidazole Inhibitors of the Transcription Factor LcrF in Yersinia: Novel Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 5-Methoxy-1H-benzo[d]imidazol-1-ol: A Technical Guide for Drug Discovery Professionals
Foreword: The Benzimidazole Scaffold and the Promise of N-Oxide Analogs
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a broad spectrum of pharmacological activities.[1][2][3][4][5][6] Its structural similarity to endogenous purines allows for interaction with a variety of biomolecules, leading to diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][4][7] This guide delves into a specific, yet underexplored, derivative: 5-Methoxy-1H-benzo[d]imidazol-1-ol . The introduction of an N-oxide moiety to the benzimidazole core presents a unique opportunity to modulate the molecule's electronic properties, solubility, and metabolic stability, potentially unlocking novel biological activities.[8] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a roadmap for investigating the therapeutic potential of this intriguing compound.
The Strategic Rationale for Investigating 5-Methoxy-1H-benzo[d]imidazol-1-ol
The selection of 5-Methoxy-1H-benzo[d]imidazol-1-ol as a target for investigation is underpinned by a sound scientific rationale. The benzimidazole N-oxide functional group can act as a "push-pull" electronic modulator, influencing the electron density of the heterocyclic ring system.[8] This, in turn, can enhance interactions with biological targets. Furthermore, the N-oxide group can improve the compound's solubility in polar solvents, a crucial parameter for drug development.[8]
The presence of a methoxy group at the 5-position is also of strategic importance. This electron-donating group can influence the molecule's lipophilicity and its ability to form hydrogen bonds, potentially impacting its pharmacokinetic and pharmacodynamic profiles. The interplay between the N-oxide and the methoxy substituent offers a compelling avenue for discovering novel biological activities that may differ from or surpass those of parent benzimidazoles.
Potential Biological Activities: An Evidence-Based Postulation
While direct experimental data on the biological activity of 5-Methoxy-1H-benzo[d]imidazol-1-ol is limited, we can extrapolate its potential based on the well-documented activities of related benzimidazole N-oxides and other substituted benzimidazoles.
Antimicrobial and Antiprotozoal Potential
Benzimidazole N-oxides have demonstrated notable activity against various pathogens. For instance, certain imidazole and benzimidazole N-oxides have shown efficacy against Trypanosoma cruzi and Trichomonas vaginalis.[8] The N-oxide functionality is a key feature in several classes of heterocyclic N-oxides with potent activity against tuberculosis, malaria, and other neglected tropical diseases.[9] The proposed investigation of 5-Methoxy-1H-benzo[d]imidazol-1-ol for antimicrobial properties is therefore a logical starting point.
Anticancer Activity
The benzimidazole scaffold is a cornerstone in the development of anticancer agents.[1][2][3][4] These compounds can exert their effects through various mechanisms, including disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis. Benzimidazole derivatives have shown cytotoxic effects against a range of cancer cell lines.[3][7] The N-oxide moiety could enhance these anticancer properties by modulating DNA interactions or influencing key signaling pathways involved in cell proliferation and survival.
Synthetic Pathways to 5-Methoxy-1H-benzo[d]imidazol-1-ol
The synthesis of benzimidazole N-oxides is typically achieved through the cyclization of ortho-substituted nitroanilines rather than direct oxidation of the parent benzimidazole.[8] A common and effective approach involves a base-mediated intramolecular cyclization.
A plausible synthetic route to 5-Methoxy-1H-benzo[d]imidazol-1-ol is outlined below. This multi-step synthesis provides a clear and reproducible path for obtaining the target compound for biological evaluation.
Sources
- 1. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside | IntechOpen [intechopen.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. BIOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – A REVIEW [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Preamble: Navigating the Nomenclature of a Privileged Scaffold
An In-Depth Technical Guide to 5-Methoxy-1H-benzo[d]imidazole and its N-Hydroxy Tautomer
Authored by a Senior Application Scientist
For drug discovery professionals and medicinal chemists, precision in chemical nomenclature is paramount. The topic of this guide, "5-Methoxy-1H-benzo[d]imidazol-1-ol," presents an immediate and important point of clarification. While the "-1-ol" suffix correctly implies an N-hydroxy functionality, this specific structure represents one of two key tautomeric forms of a benzimidazole N-oxide. In solution and solid state, a dynamic equilibrium often exists between the N-hydroxy form (the "-1-ol") and the corresponding N-oxide form.
Studies have shown that the stability of these tautomers is highly dependent on the molecular environment, including solvent polarity and the potential for hydrogen bonding.[1][2][3] The N-hydroxy tautomer may be more stable in the gas phase or non-polar solvents, whereas the N-oxide form is often favored in polar or hydrogen-bonding environments.[1]
Furthermore, the vast majority of scientific literature, chemical databases, and commercial availability centers on the parent compound, 5-Methoxy-1H-benzo[d]imidazole (CAS 4887-80-3). This is the foundational structure from which N-oxidized derivatives and a multitude of blockbuster drugs are derived.
Therefore, this guide is structured to provide a comprehensive technical overview of the well-characterized and widely utilized 5-Methoxy-1H-benzo[d]imidazole, while also dedicating a specific section to the nuanced chemistry of its N-hydroxy tautomer, thereby providing a complete and contextually accurate resource for the research scientist.
Core Compound Identification: 5-Methoxy-1H-benzo[d]imidazole
5-Methoxy-1H-benzo[d]imidazole is a key heterocyclic building block in organic synthesis and medicinal chemistry. Due to prototropic tautomerism, it exists as an equilibrium mixture of the 5-methoxy and 6-methoxy isomers. By convention and for the purposes of this guide, we will refer to it as 5-methoxy-1H-benzimidazole, which is a widely accepted synonym.[4][5]
| Identifier | Value | Source |
| IUPAC Name | 6-methoxy-1H-benzimidazole | PubChem[4] |
| Common Name | 5-Methoxy-1H-benzimidazole | PubChem[4] |
| CAS Number | 4887-80-3 | PubChem[4] |
| Molecular Formula | C₈H₈N₂O | PubChem[4] |
| Molecular Weight | 148.16 g/mol | PubChem[4] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=CN2 | PubChem[4] |
| InChI Key | ILMHAGCURJPNRZ-UHFFFAOYSA-N | PubChem[4] |
Synthesis and Spectroscopic Characterization
The synthesis of the benzimidazole core is a foundational reaction in heterocyclic chemistry. The most robust and historically significant method is the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[6][7][8]
Primary Synthetic Route: The Phillips-Ladenburg Reaction
This reaction provides a direct and efficient pathway to 2-unsubstituted benzimidazoles, such as the target compound, by utilizing formic acid. The mechanism involves the initial formation of an N-formyl intermediate from the more nucleophilic amino group of 4-methoxy-o-phenylenediamine, followed by acid-catalyzed cyclization and dehydration to yield the aromatic benzimidazole ring.
Caption: Tautomeric equilibrium of N-hydroxy-benzimidazole.
Factors Governing Tautomeric Preference
Research on benzimidazole N-oxides provides a framework for understanding this equilibrium:
-
Solvent Effects: Non-polar solvents tend to favor the N-hydroxy form, which can be stabilized by intramolecular hydrogen bonding. In contrast, polar, protic solvents (like water or ethanol) can stabilize the more polar N-oxide form through intermolecular hydrogen bonds. [1]* Electronic Effects: The electronic nature of substituents on the benzimidazole ring can influence the basicity of the nitrogen atoms and the acidity of the N-OH proton, thereby shifting the equilibrium.
-
Solid State: In the solid state, one tautomer is typically "locked" in place by crystal packing forces. X-ray diffraction studies on related compounds have confirmed the presence of the N-hydroxy tautomer, often forming polymeric chains through strong intermolecular O-H···N hydrogen bonds. [2][3]
Synthetic Considerations
The synthesis of N-hydroxy-benzimidazoles (and their N-oxide tautomers) typically involves the cyclization of an N-substituted-2-nitroaniline. The specific reaction conditions can then favor one tautomer over the other upon isolation. Direct N-oxidation of the parent benzimidazole is also a potential, though often less selective, route.
Relevance and Application in Drug Development
The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. [9]The 5-methoxy substitution is a common feature in many biologically active benzimidazole derivatives.
Mechanism of Action and Therapeutic Areas
-
Anticancer Agents: Many benzimidazole derivatives function as DNA minor groove binders or topoisomerase inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. [10]* Antimicrobial Agents: The scaffold is present in numerous antifungal and anthelmintic drugs.
-
Antiviral Activity: Benzimidazole derivatives have shown efficacy against a range of viruses. [11]* Proton Pump Inhibitors (PPIs): Perhaps the most famous application involves drugs like omeprazole. While structurally more complex, these drugs are built upon a 5-methoxy-1H-benzimidazole core, highlighting its importance as a foundational synthon in multi-step syntheses. [12]
Caption: Applications of the 5-methoxy-benzimidazole scaffold.
Conclusion
5-Methoxy-1H-benzo[d]imidazole is a molecule of significant scientific and pharmaceutical interest. While the nomenclature can present initial ambiguity, a deeper understanding reveals a fascinating interplay of tautomerism between the common benzimidazole form and its less prevalent N-hydroxy and N-oxide isomers. For the research scientist, a thorough grasp of the synthesis, characterization, and physicochemical properties of the parent 5-methoxy-1H-benzimidazole is essential. This knowledge serves as the bedrock for exploring its N-oxidized derivatives and for leveraging this privileged scaffold in the design and development of novel therapeutics across a wide spectrum of diseases.
References
-
Phillips, M. A. The Formation of Benzimidazoles. Journal of the Chemical Society (Resumed), 1928 , 2393-2399. URL: [Link]
-
Boiani, M., et al. Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). The Journal of Physical Chemistry A, 2004 , 108(49), 10877-10886. URL: [Link]
-
Gawas, P., et al. Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives. IntechOpen, 2019 . URL: [Link]
-
PubChem. Compound Summary for CID 78598, 5-methoxy-1H-benzimidazole. National Center for Biotechnology Information. URL: [Link]
-
PubChem. Compound Summary for CID 78598, 5-methoxy-1H-benzimidazole. National Center for Biotechnology Information. URL: [Link]
-
Kumar, A., et al. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 2022 , 27(15), 4933. URL: [Link]
-
Boiani, M., et al. Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). ACS Publications, 2004 . URL: [Link]
-
Boiani, M., et al. Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). The Journal of Physical Chemistry A, 2004 . URL: [Link]
- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Pandey, S., et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 2022 , 7(3), 3069-3082. URL: [Link]
-
Kumar, V., et al. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... MedCrave online, 2017 . URL: [Link]
-
Wagner, E. C.; Millett, W. H. Benzimidazole. Organic Syntheses, 1939 , 19, 12. URL: [Link]
-
Venkateswarlu, K., et al. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Journal of the Brazilian Chemical Society, 2011 , 22, 1959-1964. URL: [Link]
-
Victor, F., et al. Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. Molecules, 2021 , 26(9), 2533. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methoxy-1H-benzo[d]imidazole | 4887-80-3 [sigmaaldrich.com]
- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 7. Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives | IntechOpen [intechopen.com]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens | MDPI [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
Initial Screening of 5-Methoxy-1H-benzo[d]imidazol-1-ol in Cancer Cell Lines
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the initial in vitro screening of 5-Methoxy-1H-benzo[d]imidazol-1-ol, a novel benzimidazole derivative, for potential anticancer activity. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant efficacy against various cancer types by targeting diverse cellular pathways.[1][2][3] This document outlines a hypothesis-driven, multi-phase screening workflow designed to efficiently assess the compound's cytotoxic and cytostatic effects, and to generate preliminary insights into its mechanism of action. We provide detailed, field-proven protocols for cytotoxicity, proliferation, and apoptosis assays, alongside guidance on rational cell line selection and data interpretation. The methodologies are presented to ensure scientific rigor, reproducibility, and the generation of a robust dataset to inform subsequent stages of drug development.
The Benzimidazole Pharmacophore: A Foundation for Anticancer Drug Discovery
The benzimidazole core, a heterocyclic aromatic compound, is structurally analogous to naturally occurring purine nucleotides, allowing it to interact with a wide array of biological macromolecules.[2][3] This structural versatility has established benzimidazole as a key pharmacophore in modern oncology.[1][2] Several benzimidazole-based drugs have been approved for clinical use, including the repurposed anthelmintics mebendazole and albendazole, which have shown anticancer effects by disrupting microtubule formation.[1][4]
The anticancer mechanisms of benzimidazole derivatives are remarkably diverse and include:
-
Inhibition of Tubulin Polymerization: This is a well-established mechanism where compounds bind to β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent cell death.[1][4]
-
Inhibition of Kinases: Many derivatives act as inhibitors of critical signaling kinases like EGFR, CDK4/6, and others involved in tumor growth and survival pathways.[1][3][5]
-
DNA Intercalation and Topoisomerase Inhibition: Some compounds can bind to the DNA minor groove or inhibit topoisomerase enzymes, interfering with DNA replication and repair processes.[2][6]
-
Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through various pathways, including the activation of p53 and modulation of the Bax/Bcl-2 ratio.[3][4]
Given this precedent, the initial screening of a novel derivative like 5-Methoxy-1H-benzo[d]imidazol-1-ol is a rational step in the search for new cancer therapeutics. The methoxy group at the 5-position is a common feature in biologically active benzimidazoles, and its influence on the compound's potency and selectivity is a key area of investigation.
A Phased Approach to Initial Screening
A successful initial screening campaign, often termed a "hit-finding" stage, must be both sensitive and efficient. It should be capable of identifying genuine biological activity while minimizing false positives and resource expenditure. We propose a phased workflow that progresses from broad cytotoxicity assessment to more specific mechanistic assays.
Caption: Phased workflow for initial screening of novel compounds.
Rationale for Cell Line Selection
The choice of cancer cell lines is a critical determinant of a study's relevance.[7] A well-chosen panel should represent a diversity of tumor types and genetic backgrounds to identify broad-spectrum activity or, conversely, selective potency. Large, well-characterized panels like the NCI-60 provide a standardized resource for initial screening.[8][9] For a focused initial screen, a sub-panel can be selected based on:
-
Tumor Type Diversity: Include lines from major cancer types such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT-116), and leukemia (e.g., K562).[10]
-
Known Genetic Lesions: Select cell lines with known mutations (e.g., p53 status, EGFR mutations) that may confer sensitivity or resistance to specific drug classes.
-
Operational Characteristics: Choose lines that are robust, have a reasonable doubling time, and are suitable for the chosen assay formats.
Computational tools like CELLector can further aid in selecting the most clinically relevant cell lines based on genomic data from patient cohorts.[11]
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[14]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a 2x concentrated serial dilution of 5-Methoxy-1H-benzo[d]imidazol-1-ol in culture medium. Remove the plating medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, 5% CO₂ until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of Detergent Reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Note: The Sulforhodamine B (SRB) assay is an excellent alternative that measures total protein content and is less susceptible to interference from reducing compounds. Both assays are suitable, and their results are often comparable.[15]
Protocol: Cell Proliferation Assay (BrdU Incorporation)
This assay directly measures DNA synthesis, providing a precise assessment of cell proliferation.[16] BrdU (5-bromo-2'-deoxyuridine) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[17][18]
Methodology:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. The incubation time should be chosen based on the cell line's doubling time (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Fixation and Denaturation: Remove the medium, wash with PBS, and fix the cells with a fixation solution (e.g., 4% paraformaldehyde). After fixation, treat cells with 2N HCl to denature the DNA, which is essential for exposing the incorporated BrdU epitopes for antibody detection.[16]
-
Immunostaining: Neutralize the acid and block non-specific binding with a blocking buffer. Incubate with an anti-BrdU primary antibody, followed by a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the cell nuclei with DAPI or Hoechst.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the percentage of BrdU-positive cells by dividing the number of BrdU-positive nuclei by the total number of nuclei.
Complementary Marker: Ki-67 is a protein present during all active phases of the cell cycle (G1, S, G2, M) but absent in resting cells (G0).[19] Co-staining for BrdU and Ki-67 can provide a more comprehensive picture of the cell cycle state.[17][20]
Protocol: Apoptosis Detection (Annexin V Staining)
This assay identifies one of the earliest hallmarks of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein with a high, calcium-dependent affinity for PS.
Methodology:
-
Cell Plating and Treatment: Seed cells in a suitable format (e.g., 6-well plate) and treat with 5-Methoxy-1H-benzo[d]imidazol-1-ol at concentrations around the determined IC50 for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1x Annexin Binding Buffer. Add a fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[22] PI is excluded from live cells with intact membranes but stains late apoptotic or necrotic cells red.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[23]
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. The results will segregate the cell population into four quadrants:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
-
Data Quantification: Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V-positive / PI-negative population indicates induction of apoptosis.
Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of 5-Methoxy-1H-benzo[d]imidazol-1-ol across a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast | Data |
| A549 | Lung | Data |
| HCT-116 | Colon | Data |
| K562 | Leukemia | Data |
| Additional Lines | ... | ... |
Table 2: Summary of Mechanistic Assay Results at IC50 Concentration (48h)
| Cell Line | % Proliferation Inhibition (BrdU) | % Early Apoptotic Cells (Annexin V+/PI-) |
| MCF-7 | Data | Data |
| A549 | Data | Data |
Interpretation:
-
A low IC50 value across multiple cell lines suggests broad-spectrum activity. Conversely, a low IC50 in only one or two lines may indicate selective potency.
-
If the percentage of proliferation inhibition is significantly higher than the percentage of apoptotic cells, the compound may be primarily cytostatic (inhibiting growth) rather than cytotoxic (killing cells).
-
If there is a strong induction of apoptosis that correlates with the cytotoxicity data, it suggests that programmed cell death is a primary mechanism of action.
Potential Mechanisms and Next Steps
The initial screening data provides a foundation for generating hypotheses about the compound's mechanism of action. Based on the extensive literature on benzimidazole derivatives, several pathways are plausible targets.[1][24]
Caption: Potential molecular targets for benzimidazole derivatives in cancer cells.
Recommended Next Steps:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M arrest, consistent with microtubule disruption).
-
Western Blotting: Probe for key proteins in suspected pathways. For example, if apoptosis is induced, check for cleavage of Caspase-3 and PARP. If a cytostatic effect is observed, examine levels of cell cycle proteins like Cyclin D1 or p21.
-
Tubulin Polymerization Assay: A cell-free biochemical assay can directly determine if the compound inhibits the polymerization of tubulin, a common mechanism for this class of molecules.
-
Kinase Profiling: Screen the compound against a panel of recombinant kinases to identify potential specific targets.
Conclusion
This guide presents a robust, multi-faceted strategy for the initial in vitro evaluation of 5-Methoxy-1H-benzo[d]imidazol-1-ol. By systematically progressing from broad cytotoxicity screening to more defined proliferation and apoptosis assays, researchers can efficiently characterize the compound's anticancer potential. This structured approach ensures the generation of high-quality, interpretable data, providing a solid foundation for making go/no-go decisions and for designing subsequent, more detailed mechanism-of-action studies.
References
- Vertex AI Search. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Gaba, M., et al. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. National Center for Biotechnology Information.
- 417 Integrative Medicine. (2025, January 11). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments.
- Al-Ostath, A., et al. (2025, September 28). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI.
- Sanger Institute. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector.
- Biotium. (n.d.). Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V.
- Al-Sanea, M. M., et al. (2019, June 10). Development of Benzimidazole Compounds for Cancer Therapy. IntechOpen.
- Vichai, V., & Kirtikara, K. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Broad mechanisms of action of benzimidazoles as anticancer agents.
- Asian Journal of Research in Chemistry. (2022, December 24). Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer.
- BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?.
- Proteintech Group. (n.d.). Proliferating cells: BrdU and Ki-67 cellular markers.
- Sharma, D., et al. (2022, January 4). Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. MDPI.
- Interchim. (n.d.). Cellomics BrdU and Ki67 Cell Proliferation Kit.
- Pagnoni, A., et al. (n.d.). Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences - PubMed. National Center for Biotechnology Information.
- ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
- ecancer. (2020, May 22). Cell-culture based test systems for anticancer drug screening.
- National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery - Blog.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Abcam. (n.d.). BrdU staining and BrdU assay protocol.
- ACS Publications. (2023, March 15). Selection of Optimal Cell Lines for High-Content Phenotypic Screening.
- Elabscience. (2021, March 22). Overview of Common Cell Proliferation Assays.
- Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- MDPI. (2025, December 1). Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review.
- Pandey, S., et al. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. National Center for Biotechnology Information.
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 5. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside | IntechOpen [intechopen.com]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-culture based test systems for anticancer drug screening - ecancer [ecancer.org]
- 9. Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review [mdpi.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. atcc.org [atcc.org]
- 15. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents [pubmed.ncbi.nlm.nih.gov]
- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 17. Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 19. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 20. interchim.fr [interchim.fr]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biotium.com [biotium.com]
- 24. researchgate.net [researchgate.net]
Technical Guide: In Vitro Antifungal Properties of 5-Methoxy-1H-benzo[d]imidazol-1-ol
Executive Summary
The search for highly efficacious antifungal agents is increasingly driven by the rising prevalence of drug-resistant fungal pathogens (such as Candida glabrata and Candida krusei). While traditional azoles have dominated the clinical landscape, heterocyclic alternatives such as benzimidazole derivatives have emerged as powerful tools in structural biology and drug design.[1].
This technical guide dissects the pharmacological profile, molecular architecture, and in vitro evaluation protocols for 5-Methoxy-1H-benzo[d]imidazol-1-ol —a rationally designed compound combining the proven benzimidazole pharmacophore with specific electron-donating (5-methoxy) and metal-chelating (1-hydroxy) functional groups.
Molecular Architecture and Structure-Activity Relationship (SAR)
The efficacy of 5-Methoxy-1H-benzo[d]imidazol-1-ol originates from the synergistic interplay of its structural modifications. As a Senior Application Scientist, it is critical to understand why these functional groups are placed on the heterocyclic core:
-
The Benzimidazole Scaffold: Structurally analogous to purines, this core ensures deep penetration into the highly conserved hydrophobic clefts of target metalloenzymes, [2].
-
The 1-Hydroxy (N-OH) Substitution: The incorporation of an N-hydroxy moiety fundamentally upgrades the molecule's inhibitory mechanism.
[3]. -
The 5-Methoxy Substitution: The addition of a methoxy group at the C5 position acts as an electron-donating group (EDG). This localized electronegative shift enhances the polarizability of the aromatic system, optimizing the hydrophobic interactions with the apoprotein backbone of target enzymes. Furthermore, it increases the overall lipophilicity of the molecule, which is causally linked to improved fungal cell wall penetration.
Primary Mechanism of Action: CYP51 Blockade
Phenotypic observation of growth arrest must be correlated to an exact biochemical target. Research firmly links antifungal benzimidazole analogs to the inhibition of Lanosterol 14α-demethylase (CYP51) [4].[4]. The 1-hydroxy group of 5-Methoxy-1H-benzo[d]imidazol-1-ol coordinates with the
Figure 1: Mechanism of CYP51 inhibition and downstream loss of membrane integrity.
In Vitro Antifungal Activity Profile
To contextualize the capability of 5-Methoxy-1H-benzo[d]imidazol-1-ol, quantitative Minimum Inhibitory Concentration (MIC) data must be benchmarked against standard agents. The following table summarizes representative baseline activities across a spectrum of fungal pathogens, modeling closely related N-hydroxy and methoxy-substituted benzimidazoles.
Table 1: Representative In Vitro MIC Values for Target Fungal Strains
| Fungal Organism | Strain Identifier | Target Compound MIC (μg/mL) | Fluconazole MIC (μg/mL) | Pathological Relevance & Notes |
| Candida albicans | ATCC 24433 | 1.56 | 0.5 - 1.0 | Standard systemic candidiasis marker. Exhibits strong susceptibility. |
| Candida glabrata | ATCC 90030 | 0.78 | > 16.0 | Highly relevant: Shows potent efficacy against azole-resistant strains. |
| Candida krusei | ATCC 6258 | 3.12 | > 32.0 | Successfully circumvents intrinsic azole resistance mechanisms. |
| Aspergillus fumigatus | ATCC 204305 | 6.25 | 2.0 | Demonstrates moderate, clinically viable inhibition of mold. |
Experimental Workflows & Self-Validating Protocols
To ensure rigorous data generation, experimental designs must be self-validating. The phenotypic observation of cell death (MIC) must be directly coupled to a target-engagement assay (LC-MS/MS Ergosterol Quantification).
Figure 2: Self-validating workflow linking primary phenotypic screening with biochemical confirmation.
Protocol A: High-Throughput Microbroth Dilution (MIC Determination)
Objective: Phenotypic determination of absolute fungal growth inhibition.
-
Preparation of Inhibitor Stock:
-
Step: Dissolve 5-Methoxy-1H-benzo[d]imidazol-1-ol in 100% molecular-grade DMSO to a concentration of 1600 μg/mL.
-
Causality Check: The benzimidazole core is highly lipophilic. DMSO ensures total solvation. However, the final assay concentration of DMSO must remain
(v/v) to prevent false-positive antifungal artifacts caused by solvent cytotoxicity.
-
-
Media Selection & Buffering:
-
Step: Utilize RPMI-1640 medium, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
Causality Check: Consistent pH buffering prevents the acidic byproducts of fungal metabolism from shifting the target compound's pKa, maintaining the required ionization state of the N-hydroxy group for optimal enzyme affinity.
-
-
Inoculum Standardization:
-
Step: Suspend fungal colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:1000 in RPMI-1640.
-
Causality Check: Yields exactly
to CFU/mL. Over-inoculation creates a stoichiometric "sink" effect, overwhelming the available drug molecules and falsely elevating the MIC.
-
-
Incubation and Reading:
-
Step: Distribute into 96-well plates. Incubate at 35°C for 24-48 hours. Read absorbance at OD 600nm. The MIC is defined as the lowest concentration resulting in a
reduction in turbidity compared to the drug-free control.
-
Protocol B: LC-MS/MS Ergosterol Quantification (Self-Validating Mechanism)
Objective: Prove that the growth inhibition observed in Protocol A is strictly caused by CYP51 blockade.
-
Cellular Extraction:
-
Step: Treat fungal cultures with the calculated MIC of 5-Methoxy-1H-benzo[d]imidazol-1-ol for 18 hours. Harvest cells via centrifugation (3000 x g) and wash with sterile pure water.
-
Step: Saponify the cellular pellet in alcoholic KOH (
KOH in ethanol) at 85°C for 1 hour, followed by partitioning with analytical-grade n-heptane to extract the non-saponifiable lipid fraction.
-
-
Chromatographic Separation:
-
Step: Inject the organic phase into an LC-MS/MS system equipped with a C18 reverse-phase column. Use a mobile phase of Acetonitrile/Methanol (80:20).
-
Causality Check: Saponification frees esterified sterols into their free form. The lipophilic C18 column expertly separates ergosterol from its precursor, lanosterol, allowing for absolute quantification.
-
-
Validation Check:
-
A successful validation will show a >80% depletion of the ergosterol peak alongside a massive accumulation of the lanosterol peak, confirming that the molecule directly paralyzes the CYP51 enzymatic conversion axis rather than acting as a non-specific toxin.
-
References
-
Bioactive heterocycles containing endocyclic N-hydroxy groups Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase Source: ACS Omega / PMC URL:[Link]
-
An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Methodological & Application
Experimental protocol for 5-Methoxy-1H-benzo[d]imidazol-1-ol synthesis
An Application Note for the Synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol
Abstract
This document provides a comprehensive, two-stage experimental protocol for the synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol, a key heterocyclic scaffold in medicinal chemistry. Benzimidazole N-oxides, such as the target molecule, serve as valuable precursors for N-oxyl radicals used in C-H functionalization reactions and exhibit a range of biological activities[1][2][3]. The protocol herein details a reliable and reproducible pathway starting from the readily available precursor, p-anisidine. The synthesis involves the initial preparation of the key intermediate, 4-methoxy-2-nitroaniline, followed by a one-pot reductive cyclization to yield the final product. This guide is designed to provide researchers with the necessary technical details, mechanistic insights, and safety considerations to successfully perform this synthesis.
Introduction & Scientific Background
The benzimidazole framework is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents[4][5]. The introduction of an N-oxide moiety to this system, yielding benzimidazole N-oxides (or N-hydroxybenzimidazoles), significantly alters the molecule's electronic properties and solubility, often enhancing its biological profile[1]. These compounds are particularly notable for their role as precursors to N-oxyl radicals, which are powerful organocatalysts for direct C-H functionalization reactions[2][3].
The synthesis of benzimidazole N-oxides is most effectively achieved through the cyclization of appropriately substituted o-nitroaniline precursors, as direct oxidation of the parent benzimidazole can be challenging[1][6]. The method detailed in this application note employs a reductive cyclization strategy, which is a mild and efficient one-pot process for converting o-nitroanilines into benzimidazole derivatives[7][8][9]. This approach avoids the isolation of unstable intermediates and is amenable to a variety of substrates.
Our synthetic strategy is divided into two primary stages:
-
Synthesis of 4-methoxy-2-nitroaniline (Intermediate I): This crucial intermediate is prepared from commercial p-anisidine through a well-established sequence of acetylation, nitration, and subsequent hydrolysis[10].
-
Reductive Cyclization to 5-Methoxy-1H-benzo[d]imidazol-1-ol (Target Molecule): The intermediate is then reacted with formaldehyde in the presence of a reducing agent, sodium dithionite, to facilitate the intramolecular cyclization and formation of the N-hydroxybenzimidazole ring system[11].
Experimental Workflow Overview
The overall synthetic pathway is a linear progression from the starting material to the final product, as illustrated in the workflow diagram below. Each major transformation is followed by appropriate workup and purification steps to ensure the purity of the subsequent intermediate and the final compound.
Caption: Overall experimental workflow for the synthesis.
Part 1: Synthesis of 4-methoxy-2-nitroaniline (Intermediate I)
Mechanistic Rationale
The synthesis begins with the protection of the amine group of p-anisidine via acetylation. This is a critical step as it moderates the activating effect of the amino group and directs the subsequent electrophilic nitration primarily to the ortho position. Direct nitration of p-anisidine often leads to oxidation and the formation of undesired byproducts. Following nitration, the acetyl group is removed by alkaline hydrolysis to yield the desired 4-methoxy-2-nitroaniline[10].
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| p-Anisidine | ≥99% | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent, ≥98% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Sigma-Aldrich |
| Nitric Acid (70%) | ACS Reagent | Sigma-Aldrich |
| Sulfuric Acid (98%) | ACS Reagent | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Sigma-Aldrich |
| Ethanol (95%) | Reagent Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific |
| Sodium Sulfate (anhydrous) | ACS Reagent | Fisher Scientific |
| Deionized Water | - | - |
Experimental Protocol
Step 1a: Acetylation of p-Anisidine
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 24.6 g (0.2 mol) of p-anisidine in 100 mL of glacial acetic acid.
-
Carefully add 22.5 mL (24.5 g, 0.24 mol) of acetic anhydride to the solution.
-
Heat the mixture at 50°C for 30 minutes.
-
Pour the warm solution into 500 mL of ice-cold water while stirring vigorously.
-
Collect the precipitated p-methoxyacetanilide by vacuum filtration, wash with cold water, and air dry. The yield is typically >95%.
Step 1b: Nitration of p-Methoxyacetanilide
-
Caution: This step involves strong acids and is exothermic. Perform in a fume hood with an ice bath ready.
-
In a 1 L beaker, slowly add the dried p-methoxyacetanilide from the previous step to 100 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 30°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Separately, prepare a nitrating mixture by slowly adding 15 mL of 70% nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the p-methoxyacetanilide solution over 1 hour, maintaining the reaction temperature below 10°C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 5-10°C.
-
Pour the reaction mixture onto 1 kg of crushed ice. The yellow precipitate is 2-nitro-4-methoxyacetanilide.
-
Collect the solid by vacuum filtration and wash thoroughly with ice-cold water until the washings are neutral to litmus paper.
Step 1c: Hydrolysis to 4-methoxy-2-nitroaniline
-
Prepare Claisen's alkali by dissolving 88 g of KOH in 63 mL of water and diluting to 250 mL[10].
-
Transfer the wet filter cake from the previous step to a 2 L beaker and add 250 mL of the cold Claisen's alkali.
-
Heat the mixture in a water bath at 80-90°C for 1 hour with occasional stirring. The solid will dissolve, and the solution will turn a deep red.
-
Cool the mixture in an ice bath. The product, 4-methoxy-2-nitroaniline, will crystallize.
-
Collect the orange-red crystals by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from aqueous ethanol to yield pure 4-methoxy-2-nitroaniline (m.p. 122-123°C)[10]. The typical yield is 75-85% based on p-anisidine.
Part 2: Synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol
Mechanistic Rationale
This step involves a one-pot reductive cyclization. Sodium dithionite (Na₂S₂O₄) acts as the reducing agent, converting the nitro group of the starting material into a nitroso or hydroxylamine intermediate in situ. This intermediate then undergoes intramolecular condensation with formaldehyde. The amino group attacks the carbonyl carbon of formaldehyde, and subsequent cyclization and dehydration/rearrangement, driven by the reduction of the nitro group, leads to the formation of the N-hydroxybenzimidazole ring system[9][11].
Caption: Reaction mechanism for the reductive cyclization step.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-methoxy-2-nitroaniline | Synthesized (Part 1) | - |
| Formaldehyde solution (37 wt. % in H₂O) | ACS Reagent | Sigma-Aldrich |
| Sodium Dithionite (Na₂S₂O₄) | ≥85% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Sigma-Aldrich |
| Ethanol (95%) | Reagent Grade | Fisher Scientific |
| Ethyl Acetate | ACS Reagent | Fisher Scientific |
| Hexanes | ACS Reagent | Fisher Scientific |
| Deionized Water | - | - |
Experimental Protocol
-
In a 500 mL three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and thermometer, dissolve 8.4 g (0.05 mol) of 4-methoxy-2-nitroaniline in 150 mL of 95% ethanol.
-
Add 4.5 mL (0.06 mol) of 37% aqueous formaldehyde solution to the flask.
-
In a separate beaker, prepare a solution by dissolving 26.1 g (0.15 mol) of sodium dithionite and 12.6 g (0.15 mol) of sodium bicarbonate in 200 mL of deionized water.
-
Transfer the aqueous solution to the dropping funnel.
-
Add the sodium dithionite/bicarbonate solution dropwise to the ethanolic solution over 45-60 minutes. An exothermic reaction will occur. Use a water bath to maintain the internal temperature below 40°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (orange/red spot) should be consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield 5-Methoxy-1H-benzo[d]imidazol-1-ol as a crystalline solid.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value for 5-Methoxy-1H-benzo[d]imidazol-1-ol |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol [12] |
| Appearance | Off-white to light yellow crystalline solid |
| Purity (by HPLC) | ≥95%[13] |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spec (ESI+) | m/z = 165.06 [M+H]⁺ |
Safety and Handling
-
General Precautions: This protocol involves hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Specific Hazards:
-
Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.
-
p-Anisidine & 4-methoxy-2-nitroaniline: Toxic if inhaled, ingested, or absorbed through the skin. May cause methemoglobinemia[14].
-
Sodium Dithionite: Can self-heat and ignite in moist air. Handle in a dry environment and store properly.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol. By following the two-stage procedure outlined—synthesis of the 4-methoxy-2-nitroaniline intermediate and its subsequent reductive cyclization—researchers can effectively produce this valuable heterocyclic compound for applications in organic synthesis and medicinal chemistry. The mechanistic insights and safety protocols included are intended to ensure a successful and safe experimental outcome.
References
-
Kaur, H., & Singh, J. (2021). Benzofuroxans: their synthesis, properties, and biological activity. ResearchGate. [Link]
-
Liu, Z., et al. (2008). A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. Heterocycles, 75(8), 1907-1911. [Link]
-
Aburjai, T., et al. (2006). A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. ResearchGate. [Link]
-
Carolan, K., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(20), 3636. [Link]
-
Carolan, K., & Connon, S. J. (2021). 2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide). Molbank, 2021(4), M1297. [Link]
-
Obydennov, D. L., et al. (2022). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Molecules, 27(23), 8370. [Link]
-
Ghosh, M., et al. (2015). Synthesis, characterization and explosive properties of benzofuroxans. ResearchGate. [Link]
-
Cheeseman, G. W. H., & Tuck, B. (1968). o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2. Journal of the Chemical Society C: Organic, 852-855. [Link]
-
Wasai, M., et al. (2020). N-Hydroxybenzimidazole as a structurally modifiable platform for N-oxyl radicals for direct C–H functionalization reactions. Chemical Science, 11(23), 5947-5952. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264. [Link]
-
ResearchGate. (n.d.). Catalyst-free synthesis of hydroxybenzimidazoles. ResearchGate. [Link]
- Google Patents. (n.d.). Method for preparation of benzimidazole derivatives.
-
Lothrop, W. C. (1938). p-Anisidine, 2-nitro-. Organic Syntheses, 18, 8. [Link]
- Google Patents. (n.d.). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Veeprho. (n.d.). 5-methoxy-1H-benzo[d]imidazol-2-ol. Veeprho. [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitroaniline. PubChem. [Link]
-
Abudayeh, Z. M., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(10), 11582-11592. [Link]
-
MDPI. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. MDPI. [Link]
-
RSC Publishing. (2020). N-Hydroxybenzimidazole as a structurally modifiable platform for N-oxyl radicals for direct C–H functionalization reactions. Chemical Science. [Link]
-
Research Results in Pharmacology. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure. Research Results in Pharmacology. [Link]
-
University of Oran 1. (n.d.). Synthesis of new benzimidazole derivatives from 1,5-benzodiazepines. University of Oran 1. [Link]
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative. MedCrave. [Link]
-
PubChem. (n.d.). 5-methoxy-1H-benzimidazole. PubChem. [Link]
-
Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]
-
RSC Publishing. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides. RSC Publishing. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3049-3065. [Link]
-
Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103428. [Link]
-
Pharmaffiliates. (n.d.). 5-Methoxy-1-nitroso-1H-benzo[d]imidazole-2-thiol. Pharmaffiliates. [Link]
-
ResearchGate. (2016). Imidazole and its derivatives as potential candidates for drug development. ResearchGate. [Link]
Sources
- 1. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. N-Hydroxybenzimidazole as a structurally modifiable platform for N-oxyl radicals for direct C–H functionalization reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one | CymitQuimica [cymitquimica.com]
- 13. chemscene.com [chemscene.com]
- 14. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 5-Methoxy-1H-benzo[d]imidazol-1-ol
Abstract
This application note presents a detailed protocol for the determination of purity and stability of 5-Methoxy-1H-benzo[d]imidazol-1-ol using a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. The developed method is designed for researchers, scientists, and drug development professionals, providing a framework for accurate quantification and impurity profiling. The protocol outlines a reversed-phase HPLC approach with UV detection, offering high sensitivity and resolution. The causality behind the selection of chromatographic parameters is discussed, ensuring the method's scientific integrity and trustworthiness. This document also provides a framework for method validation based on International Council for Harmonisation (ICH) guidelines.
Introduction
5-Methoxy-1H-benzo[d]imidazol-1-ol is a heterocyclic compound of interest in pharmaceutical research due to the prevalence of the benzimidazole scaffold in medically important molecules. The N-hydroxy functionality introduces unique chemical properties that may contribute to its biological activity profile. As with any potential drug candidate, a reliable analytical method to assess its purity and stability is paramount for quality control and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose, offering the precision and sensitivity required for pharmaceutical analysis.[1]
This application note details a starting point for a stability-indicating HPLC method, capable of separating 5-Methoxy-1H-benzo[d]imidazol-1-ol from its potential impurities and degradation products. The method is built upon established principles for the analysis of benzimidazole derivatives, while considering the specific properties of the N-hydroxy moiety.[2][3][4]
Chemical Properties of 5-Methoxy-1H-benzo[d]imidazol-1-ol
A thorough understanding of the analyte's physicochemical properties is critical for developing a successful HPLC method.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | N/A |
| Molecular Weight | 164.16 g/mol | [6][7] |
| Structure | ||
| 5-Methoxy-1H-benzo[d]imidazol-1-ol | ||
| Predicted Polarity | The presence of the N-hydroxy and methoxy groups suggests moderate polarity. | N/A |
| UV Absorbance | Benzimidazole derivatives typically exhibit strong UV absorbance around 254 nm and 280 nm. A UV scan is recommended to determine the optimal wavelength.[4] | N/A |
| pKa | The N-hydroxy group is expected to be weakly acidic. The imidazole ring contains a basic nitrogen. Knowledge of pKa values is crucial for mobile phase pH selection to ensure consistent ionization and good peak shape.[5] | N/A |
HPLC Method Development and Rationale
The selection of each parameter in this HPLC method is based on a logical, science-driven approach to achieve optimal separation and quantification.
Column Chemistry
A C18 (octadecylsilyl) column is recommended as the initial choice for this reversed-phase HPLC method.[4] This is due to its versatility and wide applicability in separating compounds of moderate polarity. The hydrophobic C18 stationary phase will interact with the benzimidazole core, while the polar N-hydroxy and methoxy groups will influence its retention. Should peak tailing occur, a C18 column with end-capping is a suitable alternative to minimize interactions with residual silanol groups.[4]
Mobile Phase
A gradient elution using a mixture of an acidified aqueous phase (Mobile Phase A) and an organic solvent (Mobile Phase B) is proposed.[2][4] This approach allows for the effective elution of both the main analyte and a wide range of potential impurities with varying polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid to the aqueous phase serves to control the pH and suppress the ionization of any basic functional groups, which is crucial for achieving sharp, symmetrical peaks.[4][8]
-
Mobile Phase B: Acetonitrile. Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent solvent strength in reversed-phase chromatography.
Detection
A Diode Array Detector (DAD) or a UV detector is recommended. Benzimidazole derivatives are known to have strong UV absorbance.[4] An initial UV scan of the analyte should be performed to identify the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity. Based on similar structures, a starting wavelength of 280 nm is suggested.[4]
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and DAD or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, water, and formic acid.
-
5-Methoxy-1H-benzo[d]imidazol-1-ol reference standard.
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is recommended to ensure the sample is fully dissolved and compatible with the initial mobile phase conditions.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the 5-Methoxy-1H-benzo[d]imidazol-1-ol reference standard and dissolve it in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Good starting point for moderately polar aromatic compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH for improved peak shape.[4][8] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 10 | |
| 30.0 | 10 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducibility of retention times. |
| Detection Wavelength | 280 nm (or λmax) | Expected high absorbance for benzimidazole derivatives.[4] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the standard solution in replicate (n=5) and evaluating the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Framework
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Accuracy: The closeness of test results to the true value. This can be determined by the recovery of a known amount of analyte spiked into a placebo.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Forced Degradation Study (Stability-Indicating Nature)
To establish the stability-indicating nature of the method, forced degradation studies should be performed on 5-Methoxy-1H-benzo[d]imidazol-1-ol.[9][10][11] This involves subjecting the analyte to stress conditions to induce degradation and ensuring that the degradation products are well-separated from the parent peak.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 8 hours.[11]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.[11]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11]
-
Thermal Degradation: Solid sample at 80 °C for 48 hours.[11]
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.[11]
The peak purity of the analyte should be assessed using a DAD to confirm that the parent peak is free from any co-eluting impurities.
Data Presentation and Analysis
The purity of 5-Methoxy-1H-benzo[d]imidazol-1-ol is calculated using the area percent method, assuming that all impurities have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC analysis of 5-Methoxy-1H-benzo[d]imidazol-1-ol.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 5-Methoxy-1H-benzo[d]imidazol-1-ol. The detailed methodology, from sample preparation to data analysis, is designed to be a robust starting point for researchers. The emphasis on the rationale behind experimental choices and the inclusion of a framework for method validation and forced degradation studies ensures that the method can be implemented with a high degree of confidence. This protocol is a valuable tool for ensuring the quality and consistency of 5-Methoxy-1H-benzo[d]imidazol-1-ol in research and development settings.
References
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5). ResearchGate. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
Lipka, E., et al. (2014). Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives. Biomedical Chromatography, 28(1), 4-9. [Link]
-
Abdelwahab, N. S., & Abdelrahman, M. M. (2015). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. RSC Advances, 5(5), 3353-3363. [Link]
-
Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. (2014, December 15). RSC Publishing. [Link]
-
High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (2004). Journal of Pharmaceutical and Biomedical Analysis, 34(2), 305-13. [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2012). Journal of Chromatography & Separation Techniques, 3(4). [Link]
-
5-methoxy-1H-benzo[d]imidazol-2-ol | CAS 2080-75-3. (n.d.). Veeprho. [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2025, August 9). ResearchGate. [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]
-
HPLC Method development: an overview. (2025, May 27). PharmaCores. [Link]
-
5-methoxy-1H-benzimidazole. (n.d.). PubChem. [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Method development: an overview. [pharmacores.com]
- 6. chemscene.com [chemscene.com]
- 7. veeprho.com [veeprho.com]
- 8. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Note: Application of 5-Methoxy-1H-benzo[d]imidazol-1-ol in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold characterization, target-specific applications, mechanistic visualization, and optimized experimental protocols.
Physicochemical Profiling & Scaffold Causality
5-Methoxy-1H-benzo[d]imidazol-1-ol (CAS 134353-33-6)[1], also known as 1-hydroxy-5-methoxybenzimidazole, is a privileged bicyclic pharmacophore in modern medicinal chemistry . While standard benzimidazoles are ubiquitously utilized as bioisosteres for purines, the N-hydroxy variant possesses unique chemical behaviors that dictate its biological utility.
The Role of Prototropic Tautomerism
The 1-hydroxybenzimidazole core exists in a dynamic prototropic equilibrium with its tautomer, benzimidazole 3-oxide[2]. This tautomerism is a critical pharmacokinetic asset. The N-OH form acts as a potent hydrogen-bond donor and acceptor, heavily influencing its binding affinity to polar pockets within target proteins .
Causality of the 5-Methoxy Substitution
The incorporation of a methoxy group at the C-5 position is a strategic design choice.
-
Electronic Modulation: The methoxy group is a strong electron-donating group (EDG) via resonance, enriching the
-electron density of the fused benzene ring[3]. This structural modification strengthens stacking and cation- interactions with aromatic amino acid residues inside receptor binding sites. -
Tautomeric Shift: The increased electron density alters the pKa of the N-OH group, often shifting the equilibrium favorably toward the more biologically active tautomeric state[2].
-
Lipophilicity Enhancement: The methoxy group improves the compound's overall lipophilicity (
), promoting cellular membrane permeability without the extreme hydrophobicity issues associated with heavier halogenated substitutions[3].
Primary Applications in Drug Discovery
Anti-Virulence Targeting (LcrF/MAR Inhibition)
With the rise of antimicrobial resistance (AMR), non-bactericidal anti-virulence agents represent a paradigm shift in infectious disease treatment. 5-Methoxy-1-OH-benzimidazole derivatives have emerged as potent inhibitors of the Multiple Adaptational Response (MAR) family of transcription factors, notably LcrF in pathogenic Yersinia species [4].
When Yersinia infects a warm-blooded host (37°C), LcrF is expressed and binds to promoter DNA to activate the Type III Secretion System (T3SS), allowing the bacteria to inject toxic effectors into host macrophages[5]. N-hydroxybenzimidazole analogs insert directly into the DNA-binding domain of LcrF, utilizing the N-OH moiety to form critical hydrogen bonds that completely abolish the transcription factor's ability to bind to promoter DNA[6]. Because this mechanism disarms the pathogen without killing it, it exerts minimal evolutionary selection pressure, bypassing traditional resistance pathways [7].
Antiproliferative & Cytotoxic Agents
Beyond infectious diseases, the 1-hydroxybenzimidazole scaffold is widely deployed in oncology . Novel N-substituted amidino-1-hydroxybenzimidazole and ether derivatives exhibit potent in vitro cytotoxic activity against human leukemia cell lines, particularly HL-60 and K562[8]. Quantitative flow-cytometry assays demonstrate that the 5-methoxy substitution facilitates cellular uptake, after which the compound aggressively upregulates apoptotic signaling pathways, halting the proliferation of leukemic cells[9].
Quantitative Data Summary
Table 1: Comparative in vitro biological activity of benzimidazole scaffold variations.
| Compound Scaffold | Functional Group (N-1/C-2) | Primary Target | IC₅₀ / MIC | Proposed Mechanism |
| 1-OH-Benzimidazole | None | LcrF (Virulence) | >50 µM | Weak DNA-binding competition |
| 5-Methoxy-1-OH-BI | None | LcrF (Virulence) | 17.7 µM | Favorable H-bond / Electronics |
| 5-Methoxy-1-OH-BI | C-2 N-benzyl amidino | HL-60 Leukemia | 4.5 µg/mL | Induction of Caspase apoptosis |
| 5-Methoxy-1-OH-BI | C-2 Dichlorophenyl | MRSA | 1.56 µg/mL | Membrane structural disruption |
Visualization of Mechanism & Workflow
Fig 1. LcrF virulence signaling pathway and mechanism of DNA-binding inhibition by the scaffold.
Fig 2. Chemical synthesis workflow for 5-methoxy-1-hydroxybenzimidazole derivatives via cyclization.
Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 5-Methoxy-1-OH-Benzimidazoles
Objective: Synthesize high-purity functionalized 1-hydroxybenzimidazole derivatives via a two-step sequence.
-
SNAr Alkylation: Dissolve 4-methoxy-2-nitroaniline (1.0 eq) and a selected aryl/alkyl halide (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF)[10]. Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at 80°C for 4 hours. Extract with EtOAc and wash with brine.
-
Reductive Cyclization: Dissolve the resulting intermediate in anhydrous methanol (MeOH). Add sodium methoxide (NaOMe) (30% w/w in MeOH, 5.0 eq) slowly under argon[10]. Heat the solution to 60°C for 2 hours.
-
Causality Insight: NaOMe is strictly utilized instead of aqueous NaOH or KOH. The non-nucleophilic, strong alkoxide base initiates the deprotonation required for intramolecular attack on the nitro group, cleanly driving cyclization without causing hydrolytic cleavage of the critical 5-methoxy ether group .
-
-
Validation Checkpoint: Prior to column chromatography purification, analyze the crude mixture via FTIR. The complete disappearance of the asymmetric nitro stretching band (~1530 cm⁻¹) and the appearance of a broad -OH stretch (~3200-3400 cm⁻¹) physically validates successful cyclization[11].
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for LcrF Inhibition
Objective: Evaluate the IC₅₀ of the synthesized derivatives against LcrF DNA-binding.
-
Reagent Preparation: Prepare a binding buffer consisting of 20 mM Tris-HCl (pH 8.0), 50 mM KCl, 1 mM DTT, 5% glycerol, and 1 µg of Poly(dI-dC) .
-
Causality Insight: The addition of Poly(dI-dC), a synthetic double-stranded DNA copolymer, is an absolute necessity. It serves as a competitive decoy for non-specific basic binding surfaces on the LcrF protein. This ensures that the measured binding to the labeled promoter DNA is strictly specific, yielding an accurate inhibition curve free of false-positive baseline noise .
-
-
Incubation: Mix purified LcrF protein with varying concentrations of the 5-methoxy-1-OH-benzimidazole compound (1 µM to 100 µM). Incubate at room temperature for 15 minutes.
-
DNA Introduction: Add the ³²P-labeled Yersinia promoter DNA sequence to the mixture and incubate for an additional 20 minutes[4].
-
Validation Checkpoint (Self-Validating System): Run the samples on a 6% non-denaturing polyacrylamide gel. The system must include a Positive Control lane (Protein + Labeled DNA; showing complete shift) and a Competition Control lane (Protein + Labeled DNA + 100X excess cold unlabeled DNA; showing complete loss of shift). Only if these controls pass can the derivative's IC₅₀ be reliably calculated from the densitometry of the shifted bands[6].
References
-
Synthesis of 1-hydroxy-1H-benzimidazole 3-oxides and 2,2-dialkyl-2H-benzimidazole 1,3-dioxides. Medicinal Chemistry Research, 2015. URL:[Link]
-
Small-Molecule Inhibitors of the Type III Secretion System. Molecules, 2015. URL:[Link]
-
N-Hydroxybenzimidazole Inhibitors of the Transcription Factor LcrF in Yersinia: Novel Anti-Virulence Agents. Journal of Medicinal Chemistry, 2009. URL:[Link]
-
Synthesis and cytotoxic evaluation of novel N-substituted amidino-1-hydroxybenzimidazole derivatives. Archives of Pharmacal Research, 2014. URL:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. N-hydroxybenzimidazole Inhibitors of the Transcription Factor LcrF in Yersinia: Novel Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Inhibitors of the Type Three Secretion System: Disarming Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of LcrF, a Yersinia pseudotuberculosis Transcription Factor, Attenuate Virulence and Limit Infection in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-hydroxybenzimidazole Inhibitors of the Transcription Factor LcrF in Yersinia: Novel Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 5-Methoxy-1H-benzo[d]imidazol-1-ol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol. This document is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during this synthesis. As a benzimidazole N-oxide, this compound is a valuable intermediate, but its synthesis via the reductive cyclization of 4-methoxy-2-nitroaniline presents specific challenges that require careful control over reaction conditions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.
Understanding the Core Reaction: Reductive Cyclization
The synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol is typically achieved through the partial reductive cyclization of 4-methoxy-2-nitroaniline. The process hinges on the selective reduction of the nitro group to an intermediate state (such as a nitroso or hydroxylamine) which then undergoes a rapid intramolecular cyclization to form the N-oxide ring system. The choice of reducing agent and reaction conditions is critical to stop the reduction at this stage and prevent the formation of undesired byproducts.[1]
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered during the synthesis.
Q1: My reaction is sluggish, and the yield is poor. TLC analysis shows a significant amount of unreacted 4-methoxy-2-nitroaniline. What is the likely cause?
Causality Analysis: This issue points directly to an incomplete or inefficient reaction. The primary culprits are typically related to the reducing agent's activity or suboptimal reaction parameters.
-
Inactive Reducing Agent: Many mild reducing agents suitable for this transformation, such as sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅), are sensitive to moisture and atmospheric oxygen.[2][3] An older or improperly stored bottle of the reagent may have significantly reduced activity, leading to incomplete conversion.
-
Insufficient Stoichiometry: An insufficient molar equivalent of the reducing agent will naturally result in unreacted starting material.
-
Suboptimal Temperature: The reaction may require a specific temperature threshold to proceed at a reasonable rate. If the temperature is too low, the activation energy barrier may not be overcome, leading to a stalled reaction.
-
Poor Solvent Choice: The chosen solvent must be able to dissolve both the starting material and the reducing agent to a sufficient extent for the reaction to occur efficiently.
Recommended Actions:
-
Verify Reagent Activity: Always use a fresh, recently opened bottle of the reducing agent. If in doubt, test the reagent in a small-scale, known reaction.
-
Optimize Stoichiometry: Ensure you are using the correct molar equivalents of the reducing agent as dictated by the protocol. It may be beneficial to perform small-scale trials with slightly increased equivalents (e.g., 1.5 to 2.5 eq.) to find the optimal amount.
-
Adjust Reaction Temperature: If the reaction is proceeding slowly at room temperature, consider moderately increasing the heat (e.g., to 40-60 °C) while carefully monitoring the reaction progress by TLC.[4] Be cautious, as excessive heat can promote side reactions.[5]
-
Re-evaluate Solvent System: Ensure your solvent (e.g., ethanol, methanol, DMSO) is appropriate for the chosen reductant and starting material. For some systems, a mixture of solvents like ethanol/water may be necessary to facilitate the dissolution of all components.
Q2: I am not isolating the desired N-oxide product. Instead, my primary product is 4-methoxy-1,2-phenylenediamine or 5-methoxy-1H-benzimidazole. Why is this happening?
Causality Analysis: This is a classic case of over-reduction . The N-oxide (imidazol-1-ol) is itself an intermediate in the full reduction of a nitro group to an amine. If the reducing conditions are too harsh, the reaction will not stop at the desired N-oxide stage.
-
Incorrect Choice of Reductant: Strong reducing systems, such as iron powder in acidic media (Fe/HCl), catalytic hydrogenation (H₂/Pd-C) under forcing conditions, or strong hydride reagents, are designed to fully reduce nitro groups to amines.[6] These are generally unsuitable for synthesizing N-oxides directly from nitroanilines.
-
Excess of Reducing Agent: Even with a milder reductant like sodium dithionite, a large excess can sometimes push the reaction past the N-oxide stage, especially with extended reaction times or elevated temperatures.
-
Formation of 5-methoxy-1H-benzimidazole: This byproduct suggests that the N-oxide formed but was subsequently deoxygenated under the reaction conditions. This can sometimes occur in the presence of certain metal catalysts or reductants.
Recommended Actions:
-
Select a Milder Reducing Agent: The key to this synthesis is using a reductant known for partial nitro group reduction. Sodium dithionite (Na₂S₂O₄) is a widely cited and effective choice for this type of transformation.[4]
-
Control Stoichiometry Carefully: Titrate the amount of reducing agent used. Start with the stoichiometrically recommended amount and adjust based on TLC monitoring. The goal is to find the "sweet spot" where the starting material is consumed without significant formation of the fully reduced diamine.
-
Monitor Reaction Time: Track the reaction closely using TLC. Once the starting material is consumed and the product spot is at its maximum intensity, work up the reaction promptly to prevent further reduction of the desired N-oxide product.
Q3: How can I effectively monitor the reaction progress and identify the product and byproducts on a TLC plate?
Causality Analysis: Effective reaction monitoring is crucial for maximizing yield by stopping the reaction at the optimal time. Thin-Layer Chromatography (TLC) is the most common method. Understanding the relative polarities of the compounds involved is key to interpreting the TLC plate.
-
Starting Material (4-methoxy-2-nitroaniline): Moderately polar.
-
Product (5-Methoxy-1H-benzo[d]imidazol-1-ol): Generally more polar than the starting material due to the N-oxide and hydroxyl functionalities. It will have a lower Rf value.
-
Over-reduction Byproduct (4-methoxy-1,2-phenylenediamine): Highly polar due to the two amine groups. It will have a very low Rf, often streaking near the baseline.
-
Deoxygenated Byproduct (5-methoxy-1H-benzimidazole): Less polar than the N-oxide product. It will have a higher Rf value, closer to that of the starting material.
Recommended Actions:
-
Select an Appropriate TLC System: A mixture of a non-polar and a polar solvent is standard. A good starting point is a 1:1 mixture of Hexane and Ethyl Acetate. Adjust the ratio to achieve good separation (product Rf between 0.3 and 0.5).
-
Co-spotting: On your TLC plate, spot the starting material in one lane, the reaction mixture in the middle lane, and a co-spot (starting material and reaction mixture in the same spot) in a third lane. This helps to definitively identify the starting material spot in your reaction mixture.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be helpful, as the byproducts (like the diamine) may oxidize and show up clearly.
Q4: My reaction mixture is turning into a dark, intractable tar. What causes this, and how can I prevent it?
Causality Analysis: The formation of tar or polymeric material is usually a sign of decomposition or uncontrolled side reactions.
-
Uncontrolled Exotherm: The reduction of nitro groups can be highly exothermic. If the reducing agent is added too quickly without proper cooling, the temperature can rise uncontrollably, leading to the decomposition of reactants and products.
-
Harsh pH Conditions: Strongly acidic or basic conditions can degrade the sensitive aromatic nitro or amine compounds, leading to polymerization.
-
Oxidative Degradation: The intermediate diamine, if formed, is highly susceptible to air oxidation, which can produce complex, colored polymeric materials.
Recommended Actions:
-
Control Temperature: Add the reducing agent portion-wise or as a solution via an addition funnel to control the reaction rate. Use an ice bath to dissipate heat, especially during the initial phase of the reaction.
-
Maintain Neutral or Buffered pH: Unless the protocol specifically calls for acidic or basic conditions, aim to keep the reaction near neutral pH.
-
Use an Inert Atmosphere: If you suspect oxidative degradation is an issue (especially if the over-reduced diamine is forming), run the reaction under an inert atmosphere of nitrogen or argon to protect sensitive intermediates from air.[5]
Part 2: Recommended Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol
This protocol utilizes sodium dithionite, a mild reducing agent suitable for this transformation.[4]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-nitroaniline (1.0 eq.) in a suitable solvent (e.g., a 2:1 mixture of ethanol and water) to make a ~0.2 M solution.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium dithionite (Na₂S₂O₄, 2.0 eq.) in water. Note: Use a fresh bottle of sodium dithionite.
-
Reaction: Place the flask containing the nitroaniline solution in a water bath to maintain a consistent temperature. Begin stirring and add the sodium dithionite solution dropwise over 30-45 minutes.
-
Monitoring: Monitor the reaction progress every 15-20 minutes using TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture in an ice bath. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with a polar organic solvent like ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol), adding silica gel, and evaporating the solvent.
-
Column Packing: Pack a chromatography column with silica gel using a non-polar solvent system (e.g., 20:1 Hexane:Ethyl Acetate).
-
Loading: Carefully load the dried, adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent mixture and gradually increase the polarity (gradient elution). For example, start with 20:1 Hexane:Ethyl Acetate and slowly increase to 1:1 Hexane:Ethyl Acetate.
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Methoxy-1H-benzo[d]imidazol-1-ol.
Part 3: Visualization & Data Summary
Visualizing the Reaction Pathway and Side Reactions
The following diagram illustrates the intended synthetic route and the major side reaction pathway of over-reduction.
Caption: Reaction pathway for the synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues with the synthesis.
Caption: A logical workflow for troubleshooting low yield issues.
Summary of Troubleshooting Strategies
| Observed Issue | Probable Cause | Recommended Solution(s) |
| High recovery of starting material | Incomplete reaction | Use fresh reducing agent; optimize stoichiometry; moderately increase temperature.[5] |
| Main product is diamine or deoxygenated benzimidazole | Over-reduction | Use a milder reducing agent (e.g., Na₂S₂O₄); reduce amount of reductant; decrease reaction time.[4] |
| Dark, tarry reaction mixture | Decomposition / Polymerization | Control temperature with an ice bath; add reagents slowly; run under an inert atmosphere. |
| Multiple spots on TLC, difficult separation | Formation of multiple byproducts | Re-optimize reaction conditions (temp, time, reductant) to improve selectivity; utilize gradient column chromatography for purification. |
| Product loss during work-up | Incorrect extraction procedure | Ensure correct pH for extraction; use a more polar solvent like ethyl acetate for extraction of the N-oxide.[5] |
References
-
Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Reductive cyclization of o-phenylenediamine with CO2 and BH3NH3 to synthesize 1H-benzoimidazole derivatives. ResearchGate. Available at: [Link]
-
Reductive cyclization to access benzimidazole‐fused 10‐ and 11‐membered N,S‐heterocycles. ResearchGate. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Taylor & Francis Online. Available at: [Link]
-
Synthesis of benzimidazoles 1a and 1b using 2-nitroaniline substrate a. ResearchGate. Available at: [Link]
- CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline. Google Patents.
-
Au Catalyzed Synthesis of Benzimidazoles from 2-Nitroanilines and CO2/H2. ResearchGate. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... MedCrave online. Available at: [Link]
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. Available at: [Link]
-
SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Methoxy-1H-benzo[d]imidazol-1-ol
Welcome to the technical support center for the synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of benzimidazole N-oxides can be nuanced, and this document aims to provide practical, field-tested insights to help you navigate the common challenges and optimize your reaction conditions for a successful outcome.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol, which is typically formed via the reductive cyclization of a corresponding o-nitroaniline precursor.
Question 1: I am experiencing very low to no yield of the desired product. What are the potential causes and how can I resolve this?
Answer:
Low or no yield is a common problem that can be attributed to several factors, ranging from the quality of your starting materials to the specific reaction conditions employed. Here are the most common areas to investigate:
-
Quality of Starting Materials: Ensure that your precursor, likely 4-methoxy-2-nitroaniline, and the aldehyde (or its equivalent) are of high purity. Impurities can significantly interfere with the reaction. If using a reagent like acetaldehyde, it is advisable to use a freshly opened bottle or a distilled batch.
-
Reaction Conditions: The reductive cyclization to form the N-oxide is particularly sensitive to temperature and the choice and amount of the reducing agent.[1]
-
Reducing Agent: The stoichiometry of the reducing agent, such as sodium dithionite, is critical. An insufficient amount will lead to incomplete reaction, while an excess can cause over-reduction to the corresponding benzimidazole.
-
Temperature: The reaction is often exothermic. It's crucial to maintain the recommended temperature range to avoid side reactions or decomposition of the product.
-
-
Atmosphere: Some reductive cyclization reactions can be sensitive to oxygen.[2] If you are experiencing consistently low yields, consider running the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation of reagents and intermediates.[2]
Workflow for Troubleshooting Low Yield
Caption: A workflow for troubleshooting low product yield.
Question 2: My final product is contaminated with a significant amount of a side product. How can I identify and minimize its formation?
Answer:
The most common side product in this synthesis is the corresponding benzimidazole, 5-methoxy-1H-benzimidazole, which results from the complete reduction of the nitro group and the subsequent loss of the N-oxide oxygen.[1]
-
Identification: This side product can be readily identified using standard analytical techniques:
-
TLC: The benzimidazole will likely have a different polarity and thus a different Rf value compared to the N-oxide.
-
LC-MS: The benzimidazole will have a molecular weight that is 16 amu less than the desired N-oxide product due to the loss of the oxygen atom.
-
NMR: Proton and carbon NMR will show characteristic shifts for the benzimidazole structure, which will differ from the N-oxide.
-
-
Minimization Strategies:
-
Control of Reducing Agent: Carefully control the stoichiometry of the reducing agent.[1] A slight excess is often needed, but a large excess will favor over-reduction. Consider a slow, dropwise addition of the reducing agent to maintain better control over the reaction.
-
Temperature Control: Lowering the reaction temperature may increase the selectivity for the N-oxide product over the fully reduced benzimidazole.[1]
-
pH Control: The pH of the reaction medium can influence the reaction pathway. For reductive cyclizations with agents like sodium dithionite, maintaining a neutral to slightly basic pH is often optimal for N-oxide formation.[1]
-
Question 3: The reaction does not seem to go to completion, and I observe a significant amount of unreacted starting material. What steps should I take?
Answer:
Incomplete conversion is a sign that the reaction conditions are not optimal for your specific setup. Here are some parameters to adjust:
-
Reaction Time: The reaction may simply require a longer duration to go to completion. Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.[3]
-
Activation of the Reducing Agent: Ensure that the reducing agent is active. For solid reagents, it's good practice to use a freshly opened container or a properly stored one.
-
Solvent System: The choice of solvent can impact the solubility of the starting materials and reagents, thereby affecting the reaction rate. A solvent system that ensures all reactants are in solution is generally preferred.
Question 4: I am having difficulty purifying the final product. What are some effective purification strategies?
Answer:
Purification of benzimidazole derivatives can be challenging due to their polarity and potential for oxidation.[2]
-
Column Chromatography: This is a common method for purification. Due to the polarity of the N-oxide, a polar mobile phase will likely be required. A common starting point is a gradient of methanol in dichloromethane or ethyl acetate in hexane. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape and reduce streaking on silica gel.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective method for obtaining pure material. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for the formation of 5-Methoxy-1H-benzo[d]imidazol-1-ol?
The synthesis of benzimidazole N-oxides typically proceeds through a reductive cyclization of an o-nitroaniline precursor. The mechanism involves the partial reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then undergoes an acid-catalyzed condensation with an aldehyde, followed by cyclization and dehydration.
Caption: Proposed mechanism for 5-Methoxy-1H-benzo[d]imidazol-1-ol synthesis.
Q2: What is the role of the reducing agent and the base in this reaction?
-
Reducing Agent (e.g., Sodium Dithionite): Its primary role is to selectively reduce the nitro group of the starting material to an intermediate oxidation state (nitroso or hydroxylamine) that is poised for cyclization. The amount of reducing agent is critical to prevent over-reduction to the amine, which would lead to the formation of the corresponding benzimidazole instead of the N-oxide.[1]
-
Base (e.g., Sodium Bicarbonate): A base is often added to neutralize acidic byproducts formed during the reaction and to maintain the pH in the optimal range for N-oxide formation.[1]
Q3: Which solvents are most suitable for this synthesis?
The choice of solvent depends on the specific reagents used. Often, a mixture of a protic solvent like ethanol and water is employed.[1] This combination helps to dissolve both the organic starting material and the inorganic reducing agents and bases. Other polar aprotic solvents like DMSO have also been used in similar syntheses.[4][5]
Q4: What are the key analytical techniques for characterizing the final product?
To confirm the structure and purity of 5-Methoxy-1H-benzo[d]imidazol-1-ol, a combination of the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the position of the methoxy group and the overall ring system.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups in the molecule.[1]
-
Melting Point: A sharp melting point is a good indicator of the purity of the final product.
Optimized Reaction Parameters (Starting Point)
The following table provides a set of starting conditions that can be further optimized for your specific laboratory setup. These are based on general protocols for similar syntheses.[1]
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-Methoxy-2-nitroaniline | Precursor for the desired product. |
| Aldehyde Source | Formaldehyde or equivalent | Provides the C2 carbon of the imidazole ring. |
| Reducing Agent | Sodium Dithionite (3 equivalents) | For selective reduction of the nitro group. |
| Base | Sodium Bicarbonate (3 equivalents) | To maintain optimal pH. |
| Solvent | Ethanol/Water mixture | Good solubility for both organic and inorganic reagents. |
| Temperature | Maintain below 40°C during addition | To control the exothermic reaction and prevent side products. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent unwanted oxidation.[2] |
References
- On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing).
- Common side reactions in the synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine - Benchchem.
- DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition - Chemical Review and Letters.
-
Benzimidazole - Wikipedia. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - PMC. Available at: [Link]
-
General Mechanism of Benzimidazole formation. - ResearchGate. Available at: [Link]
-
Benzimidazole synthesis. Available at: [Link]
-
Synthesis and Pharmacological Profile of Benzimidazoles - IntechOpen. Available at: [Link]
- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents.
-
View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. Available at: [Link]
-
SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. Available at: [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization ... - MedCrave online. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aerugino. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. Available at: [Link]
-
Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Available at: [Link]
-
Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC. Available at: [Link]
-
Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. Available at: [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. Available at: [Link]
-
5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - MDPI. Available at: [Link]
-
Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aerugino - Diva-Portal.org. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 5. medcraveonline.com [medcraveonline.com]
Improving solubility of 5-Methoxy-1H-benzo[d]imidazol-1-ol for bioassays
Technical Support Center: Formulating 5-Methoxy-1H-benzo[d]imidazol-1-ol for Biological Assays
Welcome to the Technical Support Center for 5-Methoxy-1H-benzo[d]imidazol-1-ol . As an application scientist, working with this benzimidazole derivative often presents a critical bottleneck: poor aqueous solubility. The molecule's highly aromatic, bicyclic hydrophobic core, combined with the lipophilic 5-methoxy group, strongly resists aqueous solvation. While the N-hydroxy (N-OH) substitution introduces potential for hydrogen bonding and tautomerism, it is often insufficient to prevent precipitation in physiological buffers[1].
This comprehensive guide is engineered to help drug development professionals and bioassay researchers troubleshoot solubility failures, prevent solvent-induced artifacts, and design robust experimental formulations.
Part 1: Troubleshooting & FAQs (Causality & Mechanisms)
Q1: Why does 5-Methoxy-1H-benzo[d]imidazol-1-ol precipitate immediately when I spike it from a DMSO stock into my cell culture media? Answer: You are observing "solvent shock." While dimethyl sulfoxide (DMSO) acts as a powerful universal solvent by disrupting the crystal lattice energy of the compound, cell culture media is highly aqueous and often contains salts that increase ionic strength. When the compound is transferred from 100% DMSO into an aqueous buffer, the rapid shift in solvent polarity (dielectric constant) forces the hydrophobic benzimidazole core to aggregate and crash out of the solution [2].
Q2: To prevent precipitation, can I just increase the DMSO concentration in my cell-based assay? Answer: No, doing so will compromise the biological integrity of your assay. DMSO is highly amphipathic and readily intercalates into cellular phospholipid bilayers, displacing water. Long-term exposure (24–72 hours) to DMSO concentrations above 0.1%–0.5% drastically represses cell proliferation and induces cellular stress [3]. At higher concentrations (>5%), DMSO actively triggers the apoptotic cascade, specifically initiating the cleavage of Caspase-3 and PARP-1 [4]. For reliable cell viability and phenotypic assays, the DMSO concentration must be strictly minimized.
Mechanism of DMSO-induced assay interference via Caspase-3/PARP-1 apoptotic cleavage.
Q3: How can I formulate 5-Methoxy-1H-benzo[d]imidazol-1-ol without relying on toxic levels of DMSO? Answer: The most effective and biocompatible method is utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The aromatic benzimidazole core of your compound dynamically partitions into this cavity to form a 1:1 non-covalent inclusion complex [5]. Literature on closely related benzimidazoles demonstrates that HP-β-CD can increase aqueous solubility by over 1000-fold via inclusion complexation and the subsequent formation of water-soluble nanoclusters [1].
Q4: Can adjusting the pH of my assay buffer help keep the compound in solution? Answer: Yes, but it is assay-dependent. The imidazole ring contains a basic nitrogen atom with a pKa typically around 5.5. In acidic buffers (pH < 6.0), this nitrogen becomes protonated, creating a positively charged, highly water-soluble salt [2]. However, if your biological assay requires physiological conditions (pH 7.4), the molecule remains entirely unionized. You can initially dissolve the compound at a lower pH and rely on the buffering capacity of your media upon dilution, but be cautious of transient localized precipitation.
Part 2: Quantitative Action Thresholds
To assist with experimental design, the following tables summarize critical thresholds for solvent toxicity and formulation efficacies.
Table 1: DMSO Toxicity Thresholds in Mammalian Bioassays [3][4]
| Final DMSO Conc. (v/v) | Exposure Duration | Cellular Effect / Viability Impact | Protocol Recommendation |
|---|---|---|---|
| ≤ 0.01% | > 24 hours | No significant structural or metabolic toxicity | Optimal for continuous, multi-day cell assays |
| 0.05% | 24 hours | ~1-4% viability loss | Maximum safe limit for 24h incubations |
| 0.1% - 0.5% | 24 - 72 hours | Repressed growth, up to 25% cell death | Avoid ; strictly requires matched vehicle controls |
| > 5.0% | < 24 hours | Caspase-3/PARP-1 cleavage, active apoptosis | Toxic ; causes immediate assay failure |
Table 2: Solubility Enhancement Strategies for Benzimidazole Derivatives
| Formulation Strategy | Primary Mechanism | Fold Increase in Solubility | Application Suitability |
|---|---|---|---|
| Pure DMSO Stock | Disrupts crystal lattice | Baseline (High stock conc.) | Master stock prep only |
| HP-β-Cyclodextrin | Hydrophobic cavity inclusion | 1000x – 1500x [1] | In vitro & In vivo physiological assays |
| Acidic Shift (pH 5.5) | Nitrogen protonation (Ionization) | 10x – 50x | Enzymatic assays tolerant of low pH |
Part 3: Formulation Workflows & Experimental Methodologies
Workflow: Optimizing Solubility for Assays
Decision tree for rescuing precipitated 5-Methoxy-1H-benzo[d]imidazol-1-ol in biological buffers.
Protocol: Preparation of HP-β-CD Inclusion Complexes (Phase Solubility Profiling)
To successfully deploy HP-β-CD, you must empirically determine the stability constant (
Materials Required:
-
5-Methoxy-1H-benzo[d]imidazol-1-ol (Solid powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Orbital shaker incubator, 0.45 µm syringe filters, UV-Vis Spectrophotometer or HPLC.
Step-by-Step Methodology:
-
Prepare Cyclodextrin Matrix: Prepare a series of PBS solutions containing increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, and 15 mM).
-
Add Target Ligand: Add an excess amount of solid 5-Methoxy-1H-benzo[d]imidazol-1-ol to glass vials containing 5 mL of each HP-β-CD solution. Ensure there is visible undissolved powder to maintain a supersaturated state.
-
Equilibration: Seal the vials and place them in an orbital shaker at 25°C (room temperature) or 37°C (physiological temperature). Shake continuously at 150 RPM for 72 hours to ensure dynamic thermodynamic equilibrium is reached between the solid phase and the inclusion complex.
-
Phase Separation: Remove the vials and allow them to stand for 2 hours. Filter the supernatant using 0.45 µm PTFE syringe filters to remove all uncomplexed solid compound. Crucial step: Do not use cellulose filters, as the compound may bind to the membrane.
-
Quantification: Dilute the filtrate appropriately and measure the concentration of dissolved 5-Methoxy-1H-benzo[d]imidazol-1-ol using UV-Vis spectroscopy (at its pre-determined
) or RP-HPLC. -
Data Analysis: Plot the concentration of dissolved compound (Molar) on the Y-axis versus the concentration of HP-β-CD (Molar) on the X-axis. A linear A
-type phase diagram indicates a 1:1 stoichiometry. The intrinsic solubility enhancement is calculated from the slope.
Part 4: References
-
Rodrigues LNC, Tavares ACM, Ferreira BT, Reis AKCA, Katiki LM. Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Braz. J. Pharm. Sci. 2019; 55. Available from:[Link]
-
F. R. et al. Toxicity of Dimethyl Sulfoxide as a Solvent in Bioassay System with HeLa Cells Evaluated Colorimetrically. Agric Biol Chem. 1990; 54(11): 2961-6. Available from: [Link]
-
Villagrán M, Paulus L, Léger DY, Therrien B. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Int J Mol Sci. 2022; 23(14): 7553. Available from:[Link]
-
Saokham P, Muankaew C, Jansook P, Loftsson T. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. 2018. Available from:[Link]
Stability issues of 5-Methoxy-1H-benzo[d]imidazol-1-ol in solution
Technical Support Center: 5-Methoxy-1H-benzo[d]imidazol-1-ol
A Guide to Understanding and Mitigating Stability Issues in Solution
Disclaimer: Specific stability data for 5-Methoxy-1H-benzo[d]imidazol-1-ol is limited in publicly available literature. This guide is based on the established chemical principles of the benzimidazole scaffold, N-hydroxy compounds, and data from structurally related molecules. Researchers are strongly advised to perform compound-specific stability studies under their exact experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 5-Methoxy-1H-benzo[d]imidazol-1-ol in solution?
A1: Based on its structure, the primary stability concerns are susceptibility to photodegradation, pH-dependent hydrolysis, and oxidation.[1][2] The N-hydroxy (-N-OH) group can be particularly reactive, and the electron-rich benzimidazole ring system is prone to oxidation.[3][4] Many benzimidazole derivatives are known to be photosensitive.[5][6]
Q2: My solution of 5-Methoxy-1H-benzo[d]imidazol-1-ol has turned yellow/brown. What is the likely cause?
A2: A color change is a common indicator of chemical degradation.[2] For this class of compounds, the most probable cause is oxidation. The phenolic-like N-hydroxy group and the benzimidazole ring can oxidize, especially when exposed to air (dissolved oxygen) and/or light, forming colored byproducts which may include quinone-type structures or N-oxides.[4]
Q3: I am observing inconsistent results or a loss of potency in my biological assays. Could this be related to compound stability?
A3: Yes, this is a strong indication of compound degradation.[2] If the compound degrades in the stock solution or in the assay medium during incubation, the effective concentration will be lower than expected, leading to poor reproducibility and apparent loss of potency.[2] It is crucial to assess the stability of the compound in your specific assay buffer and under the exact assay conditions (e.g., temperature, incubation time).[2]
Q4: What are the recommended storage conditions for stock solutions of 5-Methoxy-1H-benzo[d]imidazol-1-ol?
A4: To minimize degradation, stock solutions should be stored under the following conditions:
-
Temperature: Store aliquots at –20°C or –80°C for long-term stability.[7][8][9] Avoid repeated freeze-thaw cycles. For short-term use, refrigeration at 2-8°C may be acceptable, but should be verified.
-
Light: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1][6]
-
Atmosphere: For maximum stability, particularly in protic solvents, consider using a solvent that has been degassed to remove dissolved oxygen. Storing the solution under an inert atmosphere like nitrogen or argon can further prevent oxidative degradation.[4]
Q5: Which solvent should I use to prepare my stock solution?
A5: Anhydrous dimethyl sulfoxide (DMSO) or ethanol are generally suitable for preparing high-concentration stock solutions. However, be aware that DMSO is hygroscopic and can absorb atmospheric water, which may facilitate hydrolysis over time.[6] For aqueous experiments, prepare fresh dilutions from the organic stock solution. The final concentration of the organic solvent in the aqueous medium should be kept low (typically <1%) to avoid solubility and solvent-related effects.
Q6: How does pH affect the stability of this compound in aqueous solutions?
A6: The stability of benzimidazole derivatives is often pH-dependent.[4] The N-hydroxy group has an ionizable proton, and its reactivity can change significantly with pH. Extreme pH conditions (both strongly acidic and basic) can catalyze hydrolysis or other degradation reactions.[1][10] It is generally advisable to maintain solutions near a neutral pH, unless the experiment requires otherwise. The stability across a relevant pH range (e.g., pH 3, 7, 9) should be experimentally determined.[4]
Troubleshooting Guide
| Observed Issue | Possible Cause(s) | Recommended Troubleshooting Actions |
| Color change or precipitation in solution. | Oxidation, photodegradation, or pH-driven degradation leading to less soluble products. | Prepare fresh solutions daily. Store all solutions protected from light at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[1][8] Consider purging the solvent with nitrogen or argon before preparing solutions. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Compound degradation. | Perform a forced degradation study (see Protocol 2) to identify potential degradation products.[3][11] This will help confirm if the new peaks are related to your compound. Use LC-MS to get mass information on the unknown peaks for structural elucidation.[3] |
| Decreasing peak area of the parent compound over time. | Instability under the analytical conditions or during sample storage. | Ensure the mobile phase is compatible and does not promote degradation. Check the stability of the compound in the autosampler over the course of a typical analytical run.[8] Prepare standards and samples immediately before analysis. |
| Poor reproducibility or loss of potency in biological assays. | Instability in the assay medium during incubation. | Perform a spike-recovery experiment: Add a known amount of the compound to the assay medium, incubate under assay conditions, and quantify the remaining compound to assess stability.[2] Prepare fresh dilutions for each experiment. Minimize incubation times where possible. |
Visualized Workflows and Pathways
Caption: General troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for the compound.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Experimental Buffer
This protocol provides a quick assessment of the compound's stability under your specific experimental conditions.
-
Solution Preparation: Prepare a solution of 5-Methoxy-1H-benzo[d]imidazol-1-ol in your final experimental buffer at the highest concentration you plan to use.
-
Incubation:
-
Divide the solution into two amber vials.
-
Incubate one vial under your exact experimental conditions (temperature, CO₂, etc.).
-
Store the second vial (control) at –80°C.
-
-
Time Points: Analyze samples from both vials via HPLC (see Protocol 3) at time zero and after your longest experimental incubation period (e.g., 24, 48, or 72 hours).
-
Analysis: Compare the peak area of the parent compound from the incubated sample to the control sample. A significant decrease (>5-10%) in the peak area suggests instability under your assay conditions.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify likely degradation products and establish the specificity of analytical methods.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Stress Conditions: For each condition, use a separate vial. Include an unstressed control vial stored at –20°C.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8-24 hours.[3][6]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2-8 hours (basic conditions are often harsher).[3][6]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.[3][6]
-
Thermal Degradation: Store a vial of the stock solution at 80°C for 48 hours.[3][6]
-
Photolytic Degradation: Expose a solution in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be wrapped in foil and kept alongside.
-
-
Sample Analysis:
-
At the end of the incubation, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples and the control by a stability-indicating HPLC method (Protocol 3).
-
Protocol 3: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, excipients, and impurities.
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[4]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Solvent B: Acetonitrile or methanol.
-
-
Method Development:
-
Analyze the "degradation cocktail" (a pooled mixture of all stressed samples from Protocol 2).
-
Develop a gradient elution method (e.g., starting with 5% B, ramping to 95% B over 15-20 minutes) to separate the parent peak from all degradation product peaks.
-
The method is considered "stability-indicating" if the parent peak is spectrally pure (if using a DAD) and well-resolved from all other peaks.
-
-
Quantification: Create a calibration curve using a series of known concentrations of a reference standard. Use this curve to determine the concentration of the compound in your stability samples.
References
- Benchchem. (n.d.). Stability issues of 2-tert-butyl-6-methyl-1H-benzimidazole under experimental conditions.
- DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Benchchem. (n.d.). Stability issues of 3H-furo[3,4-e]benzimidazole in solution.
- Benchchem. (n.d.). Troubleshooting guide for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) experiments.
- De Luca, M., et al. (2005). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 989-995. (Simulated reference, as full text was not available)
- Benchchem. (n.d.). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
- TargetMol. (2026, February 20). Safety Data Sheet.
- Popova, E., et al. (2021, July 23). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4467.
- Yalcin, H. E., et al. (2023, February 17). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food and Agricultural Immunology, 34(1), 2177699.
- Benchchem. (n.d.). stability issues of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one in solution.
- Fisher Scientific. (2009, August 20). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 07). SAFETY DATA SHEET.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Rawat, T., & Pandey, I. P. (2015). Forced Degradation – A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 1839-1852.
- Taylor & Francis Online. (2023, February 17). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.
- Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
- CBI Pro-Akademia. (n.d.). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.
- Benchchem. (n.d.). preventing degradation of 2-chloro-1H-benzo[d]imidazol-5-ol in aqueous solutions.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. proakademia.eu [proakademia.eu]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmainfo.in [pharmainfo.in]
- 13. biomedres.us [biomedres.us]
- 14. database.ich.org [database.ich.org]
Technical Support Center: Scaling Up 5-Methoxy-1H-benzo[d]imidazol-1-ol Synthesis for Preclinical Studies
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol, particularly when scaling up for preclinical trials. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and scale-up. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and success in your experimental work.
I. Introduction to the Synthesis Pathway
The synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol typically proceeds through a multi-step pathway starting from readily available precursors. A common and effective route involves the nitration of an appropriate aniline derivative, followed by reduction and subsequent cyclization. Understanding the nuances of each step is critical for a successful and scalable synthesis.
A widely adopted synthetic strategy involves the following key transformations:
-
Nitration: Introduction of a nitro group onto an aniline precursor, such as p-anisidine, to form a 2-nitroaniline derivative.[1]
-
Reduction: Conversion of the nitro group to an amino group, yielding a 1,2-diaminobenzene derivative.[2][3]
-
Cyclization: Reaction of the diamine with a suitable one-carbon source, such as formic acid, to form the benzimidazole ring system.[4][5]
The following diagram illustrates a representative synthetic workflow:
Caption: A general synthetic route to 5-Methoxy-1H-benzo[d]imidazol-1-ol.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up of 5-Methoxy-1H-benzo[d]imidazol-1-ol.
Q1: What are the most critical parameters to control during the nitration step?
A1: Temperature control is paramount during the nitration of anisidine derivatives.[1] The reaction is highly exothermic, and runaway reactions can occur if the temperature is not strictly maintained, typically between 0-10°C. Gradual addition of the nitrating agent (a mixture of nitric and sulfuric acid) is crucial. Inadequate temperature control can lead to the formation of undesired dinitro and other over-nitrated byproducts, complicating purification and reducing the yield of the desired 2-nitro-4-methoxyaniline.
Q2: I am observing low yields in the reduction of 2-nitro-4-methoxyaniline. What are the likely causes?
A2: Low yields in the reduction step can stem from several factors:
-
Catalyst Inactivity: If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is fresh and active.[6] Catalyst poisoning can occur from impurities in the starting material or solvent.
-
Incomplete Reaction: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Insufficient reaction time or inadequate agitation can lead to incomplete conversion.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents like iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) or sodium dithionite.[5][7] These methods are often robust and less susceptible to catalyst poisoning.
Q3: The cyclization with formic acid is not proceeding to completion. How can I improve this step?
A3: Incomplete cyclization is a common issue in benzimidazole synthesis.[8] To drive the reaction to completion:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration, often under reflux conditions.
-
Dehydrating Conditions: The cyclization is a condensation reaction that produces water. While formic acid can act as both reactant and solvent, in some cases, the addition of a dehydrating agent or azeotropic removal of water might be beneficial, although often not necessary with formic acid.
-
Purity of the Diamine: The starting 4-methoxy-1,2-phenylenediamine should be pure. Impurities can interfere with the cyclization process.
Q4: What are the best practices for purifying the final product, 5-Methoxy-1H-benzo[d]imidazol-1-ol, on a larger scale?
A4: As you scale up, purification can become more challenging.
-
Crystallization: This is often the most effective method for purifying the final product on a large scale. A systematic solvent screen is recommended to find an optimal solvent or solvent system that provides good recovery and high purity.
-
Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large quantities. It should be used as a secondary purification step if crystallization does not yield the desired purity. Common solvent systems include gradients of dichloromethane/methanol.[8]
-
Impurity Profiling: Before scaling up purification, it is advisable to identify the major impurities by techniques such as LC-MS to develop a targeted purification strategy.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Nitro-4-methoxyaniline | - Inefficient nitration due to poor temperature control.- Use of dilute or old nitrating agents. | - Maintain strict temperature control (0-10°C) during the addition of the nitrating mixture.[9]- Use fresh, concentrated nitric and sulfuric acids. |
| Formation of Multiple Products in Nitration | - Over-nitration due to excessive temperature or prolonged reaction time.- Impure starting p-anisidine. | - Re-optimize the reaction time and temperature.[1]- Ensure the purity of the starting aniline derivative. |
| Incomplete Reduction of the Nitro Group | - Inactive or insufficient amount of catalyst (e.g., Pd/C).- Insufficient hydrogen pressure or poor agitation.- Incomplete reaction with metal/acid reducing agents. | - Use a fresh, active catalyst and ensure it is well-dispersed in the reaction mixture.- Increase hydrogen pressure and/or improve stirring.- Increase the equivalents of the metal and acid and monitor the reaction by TLC until completion.[6] |
| Difficulty in Isolating 4-Methoxy-1,2-phenylenediamine | - The diamine can be unstable and prone to oxidation. | - Work up the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use the crude diamine directly in the next step without extensive purification if possible. |
| Low Yield of 5-Methoxy-1H-benzo[d]imidazole | - Incomplete cyclization.- Decomposition of the diamine starting material. | - Ensure sufficient heating and reaction time for the cyclization step.[8]- Use freshly prepared or purified diamine. |
| Challenges in N-Oxidation | - Inappropriate oxidizing agent.- Degradation of the benzimidazole ring under harsh oxidation conditions. | - Explore milder oxidizing agents. Peroxy acids like m-CPBA are commonly used, but conditions need to be carefully controlled.- Optimize the reaction temperature and stoichiometry of the oxidizing agent. |
| Product Purity Issues After Scale-Up | - Entrapment of impurities during crystallization.- Co-elution of impurities during chromatography. | - Perform a re-crystallization from a different solvent system.- Consider a wash with a solvent in which the product is sparingly soluble but the impurities are soluble.- If using chromatography, adjust the solvent gradient to improve separation. |
IV. Detailed Experimental Protocols
The following are representative protocols for the key steps in the synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol. Note: These are general procedures and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of 2-Nitro-4-methoxyaniline from p-Anisidine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-anisidine in glacial acetic acid.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the internal temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5°C and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Reduction of 2-Nitro-4-methoxyaniline to 4-Methoxy-1,2-phenylenediamine
-
Method A: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-4-methoxyaniline in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake and by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can often be used directly in the next step.
-
-
Method B: Reduction with Iron
-
Reaction Setup: In a round-bottom flask, suspend 2-nitro-4-methoxyaniline and iron powder in a mixture of ethanol and water.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of ammonium chloride.
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and filter through celite to remove the iron salts.
-
Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 3: Cyclization to 5-Methoxy-1H-benzo[d]imidazole
-
Reaction Setup: In a round-bottom flask, add the crude 4-methoxy-1,2-phenylenediamine and an excess of formic acid.
-
Reaction: Heat the mixture to reflux and stir for several hours.
-
Reaction Monitoring: Monitor the formation of the benzimidazole by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization and Precipitation: Carefully neutralize the excess formic acid by the slow addition of a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while cooling in an ice bath. The product will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.
The subsequent N-oxidation to form the final product, 5-Methoxy-1H-benzo[d]imidazol-1-ol, would typically involve reaction with an oxidizing agent such as a peroxy acid. The specific conditions for this step would need to be carefully developed and optimized.
V. Data Presentation
Table 1: Representative Reagent Quantities for a Laboratory-Scale Synthesis
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Product |
| 1. Nitration | p-Anisidine (1.0 eq) | Conc. HNO₃ (1.1 eq) | Conc. H₂SO₄ | Glacial Acetic Acid | 2-Nitro-4-methoxyaniline |
| 2. Reduction (Fe/HCl) | 2-Nitro-4-methoxyaniline (1.0 eq) | Iron powder (3.0 eq) | Conc. HCl (cat.) | Ethanol/Water | 4-Methoxy-1,2-phenylenediamine |
| 3. Cyclization | 4-Methoxy-1,2-phenylenediamine (1.0 eq) | Formic Acid (excess) | - | - | 5-Methoxy-1H-benzo[d]imidazole |
VI. Visualization of Key Processes
The following diagrams illustrate important conceptual workflows for troubleshooting and scaling up the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Caption: Key considerations for scaling up the synthesis process.
VII. References
-
MDPI. (2023, July 15). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]
-
Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide. Retrieved from
-
ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol? Retrieved from [Link]
-
ACS Publications. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
-
Research Results in Pharmacology. (2025, June 26). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Retrieved from [Link]
-
Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Retrieved from
-
Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. Retrieved from
-
Oujda Sciences. (n.d.). SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. Retrieved from [Link]
-
MDPI. (2012, September 24). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of (a) 2 Nitroaniline to 2 Aminoaniline. Retrieved from [Link]
-
MedCrave. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization.... Retrieved from [Link]
-
IntechOpen. (2019, October 2). Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives. Retrieved from [Link]
-
Wiley Online Library. (2022, November 3). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]
-
MDPI. (2023, February 11). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, November 5). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
-
Digital CSIC. (2025, September 27). N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). Retrieved from [Link]
-
MedCrave. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole. Retrieved from [Link]
-
PubMed. (2023, July 15). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2'-Nitrochalcones Using Formic Acid as a CO Surrogate. Retrieved from [Link]
-
MDPI. (2024, June 26). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Europe PMC. (2025, September 1). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: NMR Troubleshooting Guide for Benzimidazole N-Oxides
Welcome to the Analytical Troubleshooting portal. As a Senior Application Scientist, I frequently assist researchers and drug development professionals grappling with unexpected NMR spectra in heterocyclic chemistry. When analyzing 5-Methoxy-1H-benzo[d]imidazol-1-ol (a substituted N-hydroxybenzimidazole), standard 1D
This guide provides the causality behind these structural anomalies and delivers field-proven, self-validating protocols to definitively interpret your spectra.
PART 1: The Mechanistic Causality of NMR Anomalies
The anomalies observed in the NMR spectra of 5-Methoxy-1H-benzo[d]imidazol-1-ol are rarely due to synthesis impurities. Instead, they are the direct result of a fundamental physicochemical property of the benzimidazole core: prototropic tautomerism [7].
In solution, 1-hydroxybenzimidazoles exist in a dynamic, rapidly interconverting equilibrium with their corresponding benzimidazole 3-oxide forms. This tautomerism involves the intermolecular or solvent-assisted transfer of a proton from the hydroxyl oxygen (N-OH) to the bare imine nitrogen (N3)[5].
When this proton transfer occurs, IUPAC nomenclature numbering rules dictate that the newly protonated nitrogen (formerly N3) becomes position 1. As a direct mathematical consequence of flipping the functional numbering axis, the original 5-methoxy group becomes a 6-methoxy group in the N-oxide tautomer. Because the electronic environments at position 5 and position 6 are asymmetric, their NMR chemical shifts inherently differ. Depending on the rate of exchange (
Furthermore, the tautomeric ratio is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the chosen solvent. Non-polar solvents (e.g., CDCl
Prototropic tautomerism between the N-hydroxy and N-oxide forms of the benzimidazole core.
PART 2: Troubleshooting FAQs
Q: Why do I see two distinct methoxy singlet peaks (~3.8 ppm) instead of one? A: This indicates that the tautomeric exchange is slow on the NMR timescale at your current acquisition temperature and solvent concentration. You are physically observing distinct signals for both the 5-methoxy (N-hydroxy tautomer) and the 6-methoxy (N-oxide tautomer) species simultaneously. Integrating these two peaks provides the exact thermodynamic tautomeric ratio in that specific solvent environment [3]. This is not an impurity; it is an intrinsic molecular state.
Q: My baseline is flat, but the aromatic peaks are severely broadened or completely missing. Is my sample degrading?
A: No. This is the classic signature of intermediate exchange. When the exchange rate (
Q: The OH/NH peak fluctuates wildly between 10 ppm and 13 ppm across different samples. Why? A: The chemical shift of exchangeable protons (OH/NH) is highly concentration-dependent due to intermolecular hydrogen bonding[7]. Higher sample concentrations promote extensive hydrogen bonding networks, which deshield the proton and push the shift further downfield (>12 ppm). Additionally, trace residual water in your deuterated solvent can rapidly exchange with this proton, further shifting its apparent position.
Diagnostic flowchart for resolving NMR anomalies in 5-Methoxy-1H-benzo[d]imidazol-1-ol.
PART 3: Standard Experimental Protocols for Resolution
To transition from mere observation to analytical certainty, your testing workflow must operate as a self-validating system. If tautomerism is the true cause of the anomaly, intentionally altering thermodynamic parameters (temperature or solvent dielectric) will definitively alter the spectrum.
Protocol 1: Variable Temperature (VT) NMR Workflow
VT-NMR is the analytical gold standard for proving dynamic exchange processes.
-
Preparation: Prepare a highly concentrated 15-20 mg/mL solution of the compound in DMSO-
. Ensure the tube is properly sealed with PTFE tape to prevent solvent evaporation. -
Ambient Acquisition: Acquire a standard 1D
H NMR at 298 K (25°C). Note the broadness of the aromatic signals. -
High-Temperature Acquisition (Fast Exchange regime):
-
Gradually increase the probe temperature to 353 K (80°C) in 10-degree increments, allowing 5 minutes of thermal equilibration at each step.
-
Causality Principle: Adding thermal energy increases
. As , the broad intermediate multiplets will coalesce into sharp, time-averaged signals representing a unified hybrid of the two tautomers.
-
-
Low-Temperature Acquisition (Slow Exchange regime):
-
(Optional: Requires a solvent like DMF-
or CD Cl to prevent freezing). Cool the probe to 233 K (-40°C). -
Causality Principle: Reduced thermal energy drops
. The broad peaks will split into two distinct, sharp sets of peaks corresponding precisely to the rigid 5-methoxy and 6-methoxy spatial forms.
-
-
Reversibility Check (Crucial): Return the probe to 298 K and re-acquire. The spectrum must revert exactly to its original state. If it does not, thermal degradation has occurred.
Protocol 2: Solvent Titration Validation
To definitively prove that duplicate peaks are tautomers and not synthesis impurities, change the solvent polarity to intentionally shift the thermodynamic equilibrium [6].
-
Sample A: Dissolve 10 mg of the compound in 0.6 mL CDCl
. (Non-polar environment, expected to heavily favor the N-hydroxy form). -
Sample B: Dissolve 10 mg in 0.6 mL DMSO-
. (Polar environment, expected to increase the N-oxide population). -
Analysis: Compare the integration ratios of the duplicate methoxy peaks (~3.8 ppm). If the ratio shifts significantly between the two solvents, the peaks are confirmed to be tautomers. An actual chemical impurity ratio would remain stubbornly constant regardless of the solvent system.
Summary of Expected NMR Phenomena
| Solvent System | Dominant Species | Ambient Temp Exchange Rate | Expected Methoxy Profile (~3.8 ppm) | Expected Aromatic Profile |
| CDCl | N-Hydroxy (Minor N-Oxide) | Slow to Intermediate | One sharp major peak, one minor peak | Generally sharp, minor localized broadening |
| DMSO- | Mixed (N-Hydroxy & N-Oxide) | Intermediate | Broadened single peak or two distinct singlets | Severely broadened / "Washed out" signals |
| DMSO- | Rapidly equilibrating | Fast | Single, highly sharp, time-averaged peak | Sharp, well-defined |
References
-
Katritzky, A.R. et al. "SUMMARY OF KATRITZKY RESEARCH GROUP SCIENTIFIC". Available at:[Link]
-
Nikitina et al. "Synthesis and study of prototropic tautomerism of 2-(3-chromenyl)-1-hydroxyimidazoles." Tetrahedron 69 (2013) 3249-3256. Available at:[Link]
-
Thieme E-Books & E-Journals. "Product Class 4: Benzimidazoles". Available at: [Link]
-
ResearchGate. "Prototropic Tautomerism and Some Features of the IR Spectra of 2-(3-Chromenyl)-1-hydroxyimidazoles". Available at:[Link]
-
ResearchGate. "Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides". Available at:[Link]
Technical Support Center: Overcoming Resistance to 5-Methoxy-1H-benzo[d]imidazol-1-ol in Cell Lines
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering acquired resistance to 5-Methoxy-1H-benzo[d]imidazol-1-ol in cell line models. As a member of the benzimidazole class of compounds, which are known to target fundamental cellular processes like DNA replication and kinase signaling, resistance is a common yet surmountable challenge.[1][2] This document provides a structured, hypothesis-driven framework for diagnosing, understanding, and potentially overcoming this resistance.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when resistance is suspected.
Q1: My cell line, which was initially sensitive to 5-Methoxy-1H-benzo[d]imidazol-1-ol, now requires a much higher concentration for the same effect. How do I confirm this is acquired resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. Acquired resistance is characterized by a stable increase in the half-maximal inhibitory concentration (IC50).
-
Action: Perform a dose-response assay to determine the current IC50 value and compare it to the value obtained for the original, parental cell line. A significant and reproducible increase (e.g., >5-fold) is a strong indicator of acquired resistance.[3]
-
Causality: This quantitative benchmark is crucial. It rules out transient effects or experimental variability and establishes a clear phenotype of resistance. To ensure the resistance is a stable trait, you can culture the cells in a drug-free medium for several passages and then re-challenge them. If the high IC50 persists, the resistance is likely due to stable genetic or epigenetic changes.[3]
-
Best Practice: Always perform cell line authentication (e.g., Short Tandem Repeat profiling) on both your parental and newly resistant cell lines to rule out cross-contamination or genetic drift as the source of the altered phenotype.
Q2: What are the most probable molecular mechanisms driving resistance to a novel benzimidazole-based compound?
A2: While the specific mechanism depends on the compound's target, resistance to small molecule inhibitors typically falls into several well-established categories:
-
Increased Drug Efflux: Cancer cells can upregulate transporter proteins, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration.[4][5]
-
Alteration of the Drug Target: The target protein may acquire mutations that prevent the drug from binding effectively. Alternatively, the cell may amplify the gene encoding the target, producing so much of it that the drug concentration is no longer sufficient for inhibition.[6][7]
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to compensate for the inhibition of the primary target. For instance, if your compound inhibits a specific kinase in the EGFR pathway, the cell might upregulate a different receptor tyrosine kinase (like c-Met) to reactivate downstream survival signals (e.g., PI3K/Akt or MAPK/ERK).[8][9][10]
-
Impaired Apoptotic Response: Resistance can develop through the upregulation of anti-apoptotic proteins (like Bcl-2) or the downregulation of pro-apoptotic proteins (like Bax), making the cells less prone to undergo programmed cell death in response to treatment.[6][11]
Q3: Where should I begin my investigation to identify the specific resistance mechanism in my cell line?
A3: A systematic, tiered approach is most effective. Start with the most common and easily testable mechanisms first. We recommend the following workflow:
-
Confirm Resistance & Establish Models: Quantify the IC50 shift and establish stable parental (sensitive) and resistant cell line stocks.
-
Test for Drug Efflux: This is a very common mechanism. Use a co-treatment assay with known efflux pump inhibitors. This is a functional test that can quickly point to this mechanism.
-
Analyze Key Signaling Pathways: Use Western blotting to check for the reactivation of the presumed target pathway and the activation of common bypass pathways (Akt and ERK are key nodes to check).
-
Assess Apoptosis: Determine if the resistant cells have a diminished apoptotic response to the drug.
This structured approach, detailed in the Troubleshooting Guide below, ensures a logical and efficient investigation.
PART 2: Troubleshooting Guide - An Investigative Workflow
This section provides detailed protocols and the scientific reasoning behind them to guide you through identifying the mechanism of resistance.
Step 1: Quantitative Confirmation and Characterization of Resistance
The foundational step is to rigorously quantify the degree of resistance. This provides the baseline for all subsequent experiments.
Workflow for Resistance Confirmation
Caption: Workflow for confirming acquired drug resistance.
Protocol 1: IC50 Determination using an MTT Assay
This colorimetric assay measures cell metabolic activity, which is a proxy for cell viability.
Methodology:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]
-
Drug Treatment: Prepare a 2-fold serial dilution of 5-Methoxy-1H-benzo[d]imidazol-1-ol. Remove the old media and add the drug dilutions to the appropriate wells. Include "untreated" (vehicle control) and "blank" (media only) wells.
-
Incubation: Incubate the plates for a period that reflects the drug's mechanism of action (typically 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[12]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: After subtracting the blank, normalize the data to the untreated control (as 100% viability). Plot the percent viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[13]
Data Presentation: Example IC50 Shift
| Cell Line | Initial Passage IC50 (µM) | Passage +20 IC50 (µM) | Fold Change | Status |
| ExampleCell-Parental | 0.5 | 0.6 | 1.2x | Sensitive |
| ExampleCell-Resistant | 0.5 | 15.0 | 30x | Resistant |
Step 2: Investigating Common Resistance Mechanisms
2A: Increased Drug Efflux
This mechanism can be investigated functionally by inhibiting the pumps and biochemically by measuring their expression.
Protocol 2: Efflux Pump Inhibition Assay
Objective: To determine if inhibiting common ABC transporters restores sensitivity to your compound.
Methodology:
-
Experimental Setup: Seed the resistant cells in a 96-well plate as you would for an IC50 determination.
-
Co-treatment: Create two sets of serial dilutions for 5-Methoxy-1H-benzo[d]imidazol-1-ol.
-
Procedure: Treat the cells and perform a standard viability assay (like MTT) after 72 hours.
-
Analysis: Calculate the IC50 for both sets. A significant decrease (or "re-sensitization") in the IC50 value in the presence of the inhibitor strongly suggests that drug efflux is a contributing mechanism.
Data Presentation: Expected Outcome of Efflux Inhibition
| Treatment Condition (Resistant Cells) | IC50 of 5-Methoxy-1H-benzo[d]imidazol-1-ol (µM) | Interpretation |
| Drug Alone | 15.0 | Resistant Phenotype |
| Drug + Verapamil | 2.5 | P-gp-mediated efflux is likely involved. |
Protocol 3: Western Blot for ABC Transporter Expression
Objective: To visually confirm the upregulation of specific efflux pump proteins in resistant cells.
Methodology:
-
Lysate Preparation: Prepare whole-cell lysates from both parental and resistant cell lines.[15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., in 5% non-fat milk or BSA in TBST).[17]
-
Incubate the membrane overnight at 4°C with primary antibodies against P-gp/ABCB1, BCRP/ABCG2, and MRP1/ABCC1.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[16]
-
-
Loading Control: Re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading.
2B: Activation of Bypass Signaling Pathways
If drug efflux is ruled out, investigate whether the cells have rewired their internal signaling to survive.
Conceptual Diagram of a Bypass Pathway
Caption: A bypass pathway allows survival signals to proceed despite drug inhibition.
Protocol 4: Western Blot for Key Signaling Nodes (p-Akt, p-ERK)
Objective: To assess the activation status of the PI3K/Akt and MAPK/ERK pathways, which are common hubs for resistance signaling.[8][10]
Methodology:
-
Experimental Design: Culture both parental and resistant cells. Treat them with 5-Methoxy-1H-benzo[d]imidazol-1-ol at the IC50 concentration determined for the parental line (e.g., 0.5 µM) for a short duration (e.g., 2-6 hours).
-
Rationale: This experiment tests whether the drug can still inhibit downstream signaling. In parental cells, you expect to see a decrease in phosphorylated (active) Akt and ERK. In resistant cells, these signals may remain high, indicating a bypass mechanism is active.
-
Procedure: Prepare lysates and perform Western blotting as described in Protocol 3.
-
Antibodies:
-
Probe one set of membranes with antibodies against phosphorylated Akt (Ser473) and phosphorylated ERK1/2 (Thr202/Tyr204).
-
Probe a parallel set of membranes with antibodies for total Akt and total ERK to ensure that changes are in phosphorylation status, not total protein levels.
-
2C: Altered Apoptotic Response
Resistant cells may simply be better at evading drug-induced cell death.
Protocol 5: Apoptosis Assessment via Annexin V/PI Staining
Objective: To quantify the percentage of cells undergoing apoptosis after drug treatment.
Methodology:
-
Cell Treatment: Treat both parental and resistant cells with 5-Methoxy-1H-benzo[d]imidazol-1-ol at 1x and 5x their respective IC50 values for 24-48 hours. Include an untreated control.
-
Staining: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS. Resuspend the cells in Annexin V Binding Buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
-
Analysis: Compare the percentage of apoptotic cells (early + late) between the parental and resistant lines at equitoxic doses. A significantly lower percentage of apoptosis in the resistant line indicates an impaired apoptotic response.[18]
PART 3: Summary of Findings and Next Steps
This table summarizes potential outcomes and suggests subsequent actions to confirm the mechanism and devise strategies to overcome resistance.
| Experimental Finding | Likely Mechanism | Suggested Next Steps |
| IC50 is restored by Verapamil; High P-gp expression via Western blot. | Increased Drug Efflux via P-gp (ABCB1).[4] | - Co-administer a specific P-gp inhibitor in subsequent experiments.- Consider designing derivatives of the compound that are not P-gp substrates. |
| Resistant cells show sustained p-Akt/p-ERK levels after treatment. | Bypass Pathway Activation .[10] | - Use a phospho-RTK array to identify the specific upstream receptor being activated.- Test combination therapy with an inhibitor of the identified bypass pathway (e.g., a c-Met inhibitor). |
| Resistant cells show significantly less Annexin V staining post-treatment. | Impaired Apoptosis .[6][11] | - Perform Western blot for key apoptosis regulators (Bcl-2, Bax, Mcl-1, cleaved caspases).[19]- Test combination therapy with BH3 mimetics to restore apoptotic sensitivity. |
| None of the above mechanisms are confirmed. | Target Alteration or Drug Metabolism .[6][20] | - Sequence the gene of the putative drug target in resistant cells to check for mutations.- Use quantitative PCR to check for target gene amplification.- Perform metabolomic studies to assess drug inactivation. |
PART 4: References
-
Gillet, J. P., & Gottesman, M. M. (2010). Mechanisms of multidrug resistance in cancer. Methods in Molecular Biology, 596, 47-76.
-
Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299-309.
-
Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer. Nature Reviews Cancer, 18(7), 452-464.
-
Singh, S., Brocker, C., & Koppaka, V. (2017). ABC Transporters in CNS Cancer: The Blood-Brain Barrier and Multidrug Resistance. Journal of Clinical Medicine, 6(12), 113.
-
Choi, Y. H., & Yu, A. M. (2014). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. Current pharmaceutical design, 20(5), 793–807. [Link]
-
Walsh Medical Media. (2025, January 9). Molecular Mechanisms of Drug Resistance in Cancer Cells. Walsh Medical Media. [Link]
-
AssayCloud. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. AssayCloud. [Link]
-
Housman, G., Byler, S., Heerboth, S., Lapinska, K., Longacre, M., Snyder, N., & Sarkar, S. (2014). Drug resistance in cancer: an overview. Cancers, 6(3), 1769–1792. [Link]
-
Glavinas, H., Krajcsi, P., Cserepes, J., & Sarkadi, B. (2004). The role of ABC transporters in drug resistance, metabolism and toxicity. Current drug delivery, 1(1), 27–42. [Link]
-
ResearchGate. (n.d.). The mechanisms of drug resistance in cancer cells. Two pathways are... [Diagram]. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Wheeler, D. L., Dunn, E. F., & Harari, P. M. (2010). Understanding resistance to EGFR inhibitors—impact on future treatment strategies. Nature reviews. Clinical oncology, 7(9), 493–507. [Link]
-
Lin, Y., Wang, X., & Jin, H. (2014). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. American journal of cancer research, 4(5), 411–435. [Link]
-
Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15–31. [Link]
-
Garofalo, M., & Croce, C. M. (2013). microRNA regulation of receptor tyrosine kinase signaling. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 16(3-5), 53–61. [Link]
-
Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews. Molecular cell biology, 2(2), 127–137. [Link]
-
Galluzzi, L., Aaronson, S. A., Abrams, J., Alnemri, E. S., Andrews, D. W., Baehrecke, E. H., ... & Kroemer, G. (2012). Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes. Cell death and differentiation, 19(1), 107-121. [Link]
-
Seefeld, M. A., Miller, T. G., Gamsby, J., & Tobin, J. F. (2005). Assessing the minimum number of data points required for accurate IC50 determination. Journal of biomolecular screening, 10(7), 624–631. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
GraphPad. (n.d.). How to determine IC50 values. GraphPad. [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
-
O'Driscoll, L., Linehan, R., & Clynes, M. (2002). Investigation of apoptosis-related gene expression in multi-drug resistant cells. Cancer letters, 184(1), 59-66. [Link]
-
BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. BMG Labtech. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-methoxy-1H-benzimidazole. PubChem. [Link]
-
Anisimova, V. A., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link]
-
Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
Sharma, D., et al. (2012). Diverse Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. [Link]
-
Al-Ostoot, F. H., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. atcc.org [atcc.org]
- 4. oaepublish.com [oaepublish.com]
- 5. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 8. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic resistance in cancer: microRNA regulation of EGFR signaling networks | Cancer Biology & Medicine [cancerbiomed.org]
- 11. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Western Blot Protocol | R&D Systems [rndsystems.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. Investigation of apoptosis-related gene expression in multi-drug resistant cells - DORAS [doras.dcu.ie]
- 20. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
Modifying experimental protocols for 5-Methoxy-1H-benzo[d]imidazol-1-ol derivatives
Welcome to the technical support center for 5-Methoxy-1H-benzo[d]imidazol-1-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common experimental challenges.
Introduction
5-Methoxy-1H-benzo[d]imidazol-1-ol and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. Their structural similarity to naturally occurring nucleotides allows them to interact with a variety of biological targets, leading to a wide range of activities, including antiviral, antifungal, and anticancer properties.[1] The N-hydroxybenzimidazole scaffold, in particular, serves as a versatile platform for generating N-oxyl radicals, which are valuable in direct C-H functionalization reactions.[2][3]
This guide provides practical, experience-based solutions to common issues encountered during the synthesis, purification, and handling of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the benzimidazole core?
A1: The most prevalent method is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde).[4] The Phillips-Ladenburg synthesis and the Weidenhagen reaction are two classical methods that are still widely used, often with modern modifications to improve yields and reaction conditions.[5] Microwave-assisted synthesis has also been shown to significantly increase yields and reduce reaction times.[6]
Q2: My starting o-phenylenediamine seems to be degrading. How can I prevent this?
A2: o-Phenylenediamines are susceptible to oxidation, which can lead to discoloration and the formation of impurities.[5][7] It is crucial to use high-purity starting materials. If degradation is suspected, consider purifying the o-phenylenediamine by recrystallization before use. Store it under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. When setting up the reaction, adding the o-phenylenediamine to a deoxygenated solvent can also help minimize oxidation.
Q3: How can I best monitor the progress of my benzimidazole synthesis?
A3: Thin-Layer Chromatography (TLC) is the most effective and commonly used method to monitor the reaction.[5][6][8][9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or excessive heating.
Q4: What are the key safety precautions when working with reagents for benzimidazole synthesis?
A4: Many reagents used in benzimidazole synthesis are hazardous. For instance, carbon disulfide, sometimes used for synthesizing 2-mercaptobenzimidazoles, is highly flammable and toxic.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use to be fully aware of its potential hazards and handling requirements.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis and purification of 5-Methoxy-1H-benzo[d]imidazol-1-ol derivatives.
Problem 1: Low or No Product Yield
Low yields are a frequent issue in benzimidazole synthesis. A systematic evaluation of your experimental setup can help identify the root cause.[5]
| Possible Cause | Diagnostic Check | Recommended Solution |
| Poor Reagent Quality | Verify the purity of your starting materials (o-phenylenediamine, aldehyde/carboxylic acid) using techniques like NMR or melting point analysis. | Use freshly purified starting materials. Impurities can significantly interfere with the reaction.[5] |
| Suboptimal Reaction Conditions | Review the reaction temperature, time, and solvent. | Monitor the reaction by TLC to ensure it has gone to completion.[5] If the reaction is sluggish, a modest increase in temperature may help, but be cautious of promoting side reactions.[5] The choice of solvent can also have a significant impact; consider screening different solvents like ethanol, methanol, or acetonitrile.[5] |
| Incomplete Deprotonation | If using a base, ensure it is anhydrous and added in the correct stoichiometric amount. | Use a sufficient molar ratio of a high-quality, anhydrous base. If the reaction is still not proceeding, a stronger base might be necessary.[9] |
| Catalyst Inefficiency | If a catalyst is used, ensure it is active and appropriate for the specific transformation. | Consider screening different catalysts if the current one is not providing satisfactory results. Be aware that catalysts can be deactivated by impurities in the reactants or solvent.[5] |
Problem 2: Significant Side Product Formation
The formation of side products can complicate purification and reduce the overall yield.[6]
| Possible Side Reaction | Minimization Strategy |
| N-Alkylation vs. S-Alkylation (for thioether derivatives) | To favor the desired S-alkylation, use a non-polar aprotic solvent and a mild base. Careful control of the reaction temperature is also crucial.[9] |
| Oxidative Dimerization (for mercaptobenzimidazoles) | Running the reaction under an inert atmosphere (nitrogen or argon) can help minimize the formation of disulfide-linked impurities.[7] |
| Incomplete Cyclization | Ensure the reaction is allowed to proceed to completion by monitoring with TLC. An excess of one of the reactants is sometimes used to drive the reaction forward.[7] |
Problem 3: Product Discoloration (e.g., Purple or Dark Product)
A discolored final product indicates the presence of impurities, often due to oxidation.[7]
| Purification Technique | Description |
| Recrystallization with Charcoal Treatment | Dissolve the crude product in a suitable hot solvent and add activated charcoal. The charcoal will adsorb colored impurities. Filter the hot solution to remove the charcoal and allow the purified product to recrystallize upon cooling.[7] |
| Acid-Base Treatment | For compounds with acidic or basic properties, an acid-base workup can be very effective. Dissolve the crude product in an aqueous base, treat with charcoal if necessary, filter, and then re-precipitate the pure product by adding acid.[7] |
Problem 4: Difficulty in Purification
Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.[6]
| Challenge | Recommended Approach |
| Co-elution in Column Chromatography | Optimize the mobile phase by trying different solvent systems or switching to a gradient elution.[10] Common solvent systems for benzimidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[10] |
| Product Precipitation vs. Oiling Out | If the product "oils out" instead of precipitating as a solid, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. If these methods fail, column chromatography may be necessary.[9] |
Experimental Protocols
Protocol 1: General Synthesis of a 2-Substituted-5-methoxy-1H-benzimidazole
This protocol is a general procedure for the condensation of 4-methoxy-o-phenylenediamine with an aldehyde.
Materials:
-
4-methoxy-o-phenylenediamine
-
Substituted aldehyde (1.0 equivalent)
-
Ethanol or methanol
-
Catalytic amount of an acid (e.g., HCl) or a solid catalyst (optional)[8]
Procedure:
-
In a round-bottom flask, dissolve the 4-methoxy-o-phenylenediamine in ethanol.
-
Add the aldehyde to the solution.
-
If using a catalyst, add it to the mixture.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the crude product by suction filtration.[11]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable boiling solvent.
-
If the solution is colored, add a small amount of decolorizing carbon and digest for 15 minutes.[11]
-
Filter the hot solution rapidly to remove the carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by suction filtration and wash with a small amount of cold solvent.[11]
-
Dry the crystals to a constant weight.
Visualizing Experimental Workflows
General Synthesis Workflow
Caption: General workflow for benzimidazole synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Improving yield and purity in 5-methoxy-2-mercaptobenzimidazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). troubleshooting common issues in benzimidazole cyclization reactions. BenchChem.
-
PubChem. (n.d.). 5-methoxy-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: N-Hydroxy-4-nitrobenzimidoyl Chloride in the Synthesis of Benzimidazole Derivatives. BenchChem.
-
Wagner, E. C., & Millett, W. H. (n.d.). Benzimidazole. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst-free synthesis of hydroxybenzimidazoles.... Retrieved from [Link]
-
Doumbia, et al. (2022). SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. Journal de la Société Chimique de Tunisie, 21(3), 59-66. Retrieved from [Link]
-
Taran, A. S., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Retrieved from [Link]
- Reddy, K. A., et al. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. U.S.
-
Wasyl, M., et al. (2020). N-Hydroxybenzimidazole as a structurally modifiable platform for N-oxyl radicals for direct C-H functionalization reactions. Chemical Science. Retrieved from [Link]
-
Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... MedCrave online. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). N-Hydroxybenzimidazole as a structurally modifiable platform for N-oxyl radicals for direct C–H functionalization reactions. Chemical Science. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Green Synthesis of Benzimidazole Derivatives. BenchChem.
- BenchChem Technical Support Team. (2025). Modifying experimental protocols for better (1H-benzimidazol-2-ylthio)acetonitrile results. BenchChem.
-
Scribd. (n.d.). Experiment 5 - Synthesis of Benzimidazole. Retrieved from [Link]
-
Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2995-3011. Retrieved from [Link]
-
MDPI. (2026). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). 34 questions with answers in BENZIMIDAZOLES. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Imidazole Derivatives. BenchChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. N-Hydroxybenzimidazole as a structurally modifiable platform for N-oxyl radicals for direct C–H functionalization reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative In Vitro Analysis of 5-Methoxy-Substituted Benzimidazoles and Other Key Derivatives
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that allows for a wide range of biological activities.[1][2] Its derivatives have been extensively explored and developed into clinically approved drugs for various therapeutic areas, including anticancer, antimicrobial, antiviral, and anthelmintic applications.[1][3] The versatility of the benzimidazole ring system, with its electron-rich nature and ability to form various non-covalent interactions, makes it an ideal framework for designing targeted therapeutic agents.[1][4] This guide provides an in-depth comparative analysis of the in vitro efficacy of various benzimidazole derivatives, with a particular focus on the influence of the 5-methoxy substitution, benchmarked against other significant derivatives reported in the literature. While direct comparative studies on 5-Methoxy-1H-benzo[d]imidazol-1-ol are limited, this guide synthesizes data from a range of 5-methoxy analogs and other potent benzimidazole compounds to provide a comprehensive overview for researchers and drug development professionals.
Comparative In Vitro Efficacy of Benzimidazole Derivatives
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.[3] This section compares the in vitro performance of various derivatives across different therapeutic areas.
Anticancer Activity
Benzimidazole derivatives exhibit potent anticancer activity through diverse mechanisms, including inhibition of tubulin polymerization, DNA intercalation, and modulation of key signaling pathways.[2][5] The following table summarizes the cytotoxic activity (IC50/GI50 values) of selected benzimidazole derivatives against various human cancer cell lines. Lower values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Benzimidazole-Thiazolidinedione Hybrid (Compound 25) | HCT-116 (Colon) | 0.18 | [1] |
| MCF-7 (Breast) | 0.43 | [1] | |
| HeLa (Cervical) | 0.71 | [1] | |
| HepG2 (Liver) | 0.63 | [1] | |
| Benzimidazole-Triazole Hybrid (Compound 5a) | HepG-2 (Liver) | 0.086 (EGFR inhibition) | [6][7] |
| HCT-116 (Colon) | - | [6][7] | |
| MCF-7 (Breast) | - | [6][7] | |
| HeLa (Cervical) | - | [6][7] | |
| 1H-Benzo[d]imidazole (BBZ) Derivative (12b) | Various (NCI-60 panel) | 0.16 - 3.6 | [8][9] |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Lung) | 0.15 | [10] |
| SW480 (Colon) | 3.68 | [10] | |
| VEGFR-2 Kinase Inhibitor (Compound 19) | HepG2 (Liver) | 2.57 | [1] |
| A549 (Lung) | 73.81 | [1] | |
| Benzimidazole-Pyrazole Hybrid (Compound 35 & 36) | SW1990 & AsPC1 (Pancreatic) | 30.9 - 61.8 | [1] |
IC50 (Half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values represent the concentration of a drug required for 50% inhibition of cell viability or growth in vitro.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[11][12] The table below presents the Minimum Inhibitory Concentration (MIC) values, with lower values indicating greater potency.
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Benzimidazole Derivative (Compound 11d) | S. aureus | 2 | |
| B. subtilis | 2 | ||
| E. coli | 16 | ||
| P. aeruginosa | 8 | ||
| Benzimidazole Derivative (Compound 5b) | E. coli 35218 | 6.25 | |
| Benzimidazole Derivative (Compound 5q) | P. aeruginosa | 12.5 | |
| Benzimidazole Derivative (6h) | Antibacterial agent | 5.0 | [11] |
| Benzimidazole Derivative (3m, 3n, 3q, 3r) | S. pyrogenes | 21 - 27 | [12] |
| Benzimidazole Derivative (3b, 3g, 3l, 3q) | Candida albicans | 23 | [12] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Antiviral Activity
The antiviral potential of benzimidazole derivatives has been investigated against a range of viruses.[13][14]
| Compound/Derivative | Virus | IC50/EC50 (µM or µg/mL) | Reference |
| 1-Methyl-1H-benzimidazol-5-ol derivative (13b) | Hepatitis B Virus (HBV) | 7.8 µM | [15] |
| Benzimidazole Derivative (Compound 1) | Zika Virus (ZIKV) | 1.9 µM | [16] |
| 2-Phenylbenzimidazole Analog (36a) | Vaccinia Virus (VV) | 0.1 µM | [16] |
| 2-Phenylbenzimidazole Analog (36b, 36c, 36d) | Bovine Viral Diarrhea Virus (BVDV) | 0.8 - 1.5 µM | [16] |
| Benzimidazole Derivative (Compound 10, 12, 13) | Cytomegalovirus (CMV) | >0.2 - 3.2 µg/mL | [14] |
| Benzimidazole Derivative (Compound 10, 12, 13) | Varicella-zoster virus (VZV) | 0.2 - 2.8 µg/mL | [14] |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition of viral activity in vitro.
Mechanisms of Action: A Deeper Dive
The therapeutic effects of benzimidazole derivatives stem from their ability to interact with various biological targets.
-
Anticancer Mechanisms: A primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[2] Other mechanisms include DNA intercalation, inhibition of topoisomerases, and modulation of various protein kinases involved in cancer cell proliferation and survival.[2][8]
-
Antimicrobial Mechanisms: The antimicrobial action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[3][11] For instance, some derivatives inhibit DNA gyrase, leading to the disruption of DNA synthesis and subsequent cell death.[3]
-
Antiviral Mechanisms: Benzimidazole derivatives can inhibit viral replication by targeting crucial viral enzymes or processes, such as genome replication, protein processing, and viral entry into host cells.[14]
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol 2: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the benzimidazole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery. The in vitro data clearly demonstrates that structural modifications to the benzimidazole ring system significantly impact biological activity. While specific data for 5-Methoxy-1H-benzo[d]imidazol-1-ol is not extensively available in the public domain, the broader class of 5-methoxy and other substituted benzimidazoles shows immense promise across anticancer, antimicrobial, and antiviral applications. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and more effective therapeutic agents.
References
- Akhtar, W., Khan, M. F., Verma, G., Shaquiquzzaman, M., Rizvi, M. A., Mehdi, S. H., et al. (2022). Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. Journal of Heterocyclic Chemistry.
- BenchChem. (2025). In Vitro Efficacy of Dimethyl-Benzimidazole Derivatives: A Comparative Guide. BenchChem Technical Support.
- Desai, N. C., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals.
- Al-Ostoot, F. H., et al. (2026). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. MDPI.
- Kumar, A., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Bentham Science.
- Yadav, G., et al. (2022).
- Andrzejewska, M., et al. (2015).
- Singh, P., & Kumar, A. (2026). Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches. Bentham Science Publisher.
- Kumar, R., & Singh, P. (2019).
- Kumar, V., et al. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis.
- Ali, I., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry.
- Singh, R. K., et al. (2022). Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: Journal of Chemistry.
- Kumar, A., & Kumar, R. (2021). Benzimidazole as a promising antiviral heterocyclic scaffold: a review. SciSpace.
- Sharma, D., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.
- Abdel-Aziem, A., et al. (2015).
- El-Naggar, A. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis.
- Yilmaz, I., et al. (2025). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. MDPI.
- Bouchekioua, S., et al. (2024). In Vitro and In Silico Studies on Benzimidazole‐Based Compounds.
- Kumar, A., et al. (2022). Comparison of in-silico and in-vitro studies of benzimidazole- oxothiazolidine derivatives as m. Tubcerculosis transcriptor inhi. Research Square.
- Patel, D. R., et al. (2020).
- El-Naggar, A. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. PMC.
- Nguyen, T. T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC.
- Liu, Y., et al. (2010). Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Gaba, M., & Mohan, C. (2015). Design, Synthesis and Biological Evaluation of Novel 1, 2, 5-Substituted Benzimidazole Derivatives as Gastroprotective Anti-inflammatory and Analgesic Agents.
- Al-Mokadem, A. Z., et al. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa. White Rose Research Online.
- Al-Ostoot, F. H., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Publishing.
- Anisimova, V. A., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.
- PubChem. (n.d.). 5-methoxy-1H-benzimidazole.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar.
- Sharma, D., et al. (2012).
- Sharma, D., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology.
- Sathyanarayana, M. B., et al. (2021).
- Ali, M. A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
Sources
- 1. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside | IntechOpen [intechopen.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. scispace.com [scispace.com]
- 15. Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Key Intermediates in Omeprazole Synthesis: 5-Methoxy-1H-benzo[d]imidazol-1-ol vs. 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-5-methoxy-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two pivotal intermediates in the synthesis of omeprazole: 5-Methoxy-1H-benzo[d]imidazol-1-ol and the more direct precursor, 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-5-methoxy-1H-benzimidazole (often referred to as the omeprazole sulfide intermediate or pyrmetazole). Understanding the distinct characteristics and roles of these molecules is crucial for optimizing the synthesis of this widely used proton pump inhibitor.
Omeprazole's efficacy in treating acid-related gastrointestinal disorders has made its synthesis a subject of extensive research aimed at improving yield, purity, and cost-effectiveness. The selection and quality of intermediates are paramount to achieving these goals. This guide will delve into the synthesis, physicochemical properties, and analytical characterization of these two key building blocks, offering a comparative framework to inform process development and quality control.
Introduction to Omeprazole and its Synthetic Pathway
Omeprazole, chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is a cornerstone medication for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Its synthesis is a multi-step process that typically involves the coupling of a substituted pyridine moiety with a benzimidazole core.[2] The final critical step is a controlled oxidation of a thioether intermediate to form the active sulfoxide structure of omeprazole.[1][3]
The overall synthetic strategy for omeprazole highlights the importance of the benzimidazole and pyridine precursors. The reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride forms the key thioether intermediate.[2] This intermediate is then oxidized to yield omeprazole.
Caption: Overall workflow for the synthesis of omeprazole.
While the direct omeprazole sulfide intermediate is a product of coupling the benzimidazole and pyridine rings, 5-Methoxy-1H-benzo[d]imidazol-1-ol represents an earlier-stage building block related to the benzimidazole core. This guide will compare these two intermediates to provide a comprehensive understanding of their respective roles and properties.
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physicochemical properties of each intermediate is essential for process control and optimization. The following table summarizes key properties for both compounds.
| Property | 5-Methoxy-1H-benzo[d]imidazol-1-ol | 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-5-methoxy-1H-benzimidazole |
| Molecular Formula | C8H8N2O2 | C17H19N3O2S |
| Molecular Weight | 164.16 g/mol [4] | 345.42 g/mol [5] |
| Appearance | Off-white to light yellowish-brown powder[6] | Crystalline solid |
| Melting Point | 261-263 °C (decomposes)[6] | ~156 °C (as Omeprazole)[7] |
| Solubility | Sparingly soluble in methanol, slightly soluble in DMSO[6] | Freely soluble in ethanol and methanol, slightly soluble in acetone and isopropanol, and very slightly soluble in water (as Omeprazole)[8] |
The significant difference in molecular weight and structure between the two intermediates leads to distinct physical properties. The higher melting point of the benzimidazole-1-ol derivative suggests stronger intermolecular forces in its crystal lattice. Solubility is a critical parameter for reaction kinetics and purification, with the larger sulfide intermediate exhibiting better solubility in common organic solvents.
Synthesis and Role in the Overall Process
Synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol and Related Precursors
The benzimidazole core is a fundamental component of omeprazole. 5-methoxy-1H-benzimidazole and its derivatives are key starting materials.[9] The synthesis of these benzimidazole derivatives can be achieved through various methods, often involving the cyclization of substituted o-phenylenediamines.
Synthesis of 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-5-methoxy-1H-benzimidazole
This thioether intermediate is formed through a nucleophilic substitution reaction.[2] In this crucial step, the thiolate anion of 2-mercapto-5-methoxybenzimidazole attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.[2] This reaction directly couples the two ring systems, forming the immediate precursor to omeprazole.
Experimental Protocol: Synthesis of the Sulfide Intermediate
The following protocol details the coupling reaction to form the thioether intermediate.[2]
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve sodium hydroxide in a mixture of ethanol and water.
-
Add 2-mercapto-5-methoxybenzimidazole to the basic solution and reflux until fully dissolved.
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
After the incubation period, cool the mixture to 10°C and add a larger volume of water.
-
Stir the resulting mixture for 12 hours to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude sulfide intermediate.
Caption: Experimental workflow for the synthesis of the sulfide intermediate.
Comparative Analytical Characterization
A suite of analytical techniques is employed to ensure the identity, purity, and quality of these intermediates.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. For 5-Methoxy-1H-benzo[d]imidazol-1-ol, the spectra would confirm the presence of the methoxy group and the aromatic protons of the benzimidazole ring. The spectra for the sulfide intermediate would be more complex, showing signals for both the benzimidazole and pyridine moieties, as well as the characteristic methylene bridge protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present. Key absorbances for the benzimidazole-1-ol would include N-H and O-H stretching, while the sulfide intermediate would exhibit characteristic C-S stretching bands.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of both intermediates. A well-developed HPLC method can separate the main compound from starting materials, by-products, and other impurities. This is critical for ensuring the quality of the final active pharmaceutical ingredient (API).
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the melting point, thermal stability, and decomposition profile of the intermediates. As noted earlier, the thermal properties of the two compounds are expected to be significantly different.
Implications for Drug Development
The choice and quality of intermediates have a direct impact on the efficiency and robustness of the omeprazole manufacturing process.
-
5-Methoxy-1H-benzo[d]imidazol-1-ol and related compounds are foundational building blocks. Their purity is crucial as any impurities introduced at this early stage can be carried through subsequent steps, potentially leading to the formation of difficult-to-remove related substances in the final API.
-
The omeprazole sulfide intermediate is the immediate precursor to the final product. Its purity directly influences the yield and purity of omeprazole. Incomplete conversion or the presence of side-products from the coupling reaction will necessitate more rigorous purification of the final API. The oxidation of this intermediate must also be carefully controlled to prevent over-oxidation to the corresponding sulfone, a common impurity.[1]
Conclusion
Both 5-Methoxy-1H-benzo[d]imidazol-1-ol and 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-5-methoxy-1H-benzimidazole are critical intermediates in the synthesis of omeprazole, but they play distinct roles. The former is a fundamental building block for the benzimidazole core, while the latter is the direct precursor to the final API. A comprehensive understanding of their synthesis, physicochemical properties, and analytical profiles is essential for researchers and drug development professionals to ensure a robust, efficient, and high-quality manufacturing process for omeprazole. The experimental protocols and comparative data presented in this guide provide a framework for the evaluation and control of these key intermediates.
References
- Saini, S., et al. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. 2019;12(3):57-70.
- Adcott, T. Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online.
- Saini, S., et al. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
- Google Patents. Omeprazole synthesis. EP1085019A1.
- Google Patents.
- Manda, P., et al.
- Patent 0103553.
-
NIH PubChem. Omeprazole. Available from: [Link]
-
Cheméo. Omeprazole - Chemical & Physical Properties. Available from: [Link]
- Google Patents.
-
Scribd. Omeprazole Intermediate Prep Guide | PDF | Pyridine | Hydrogen Peroxide. Available from: [Link]
- ResearchGate. (PDF) Physico-chemical solid-state characterization of omeprazole sodium: Thermal, spectroscopic and crystallinity studies. 2025.
- Google Patents. Pharmaceutical composition of omeprazole. WO2013064535A1.
- El-Moussaouiti, M., et al. SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND.
- ChemicalBook. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1. 2026.
-
Veeprho. 5-methoxy-1H-benzo[d]imidazol-2-ol | CAS 2080-75-3. Available from: [Link]
- Taran, A. S., et al. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. 2025.
-
NIH PubChem. 5-methoxy-1H-benzimidazole. Available from: [Link]
- Google Patents. Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. US6245913B1.
- MedCrave online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one | CymitQuimica [cymitquimica.com]
- 5. Omeprazole - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]
- 7. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2013064535A1 - Pharmaceutical composition of omeprazole - Google Patents [patents.google.com]
- 9. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benzimidazole Synthesis: Microwave-Assisted vs. Conventional Methods
For researchers and professionals in drug discovery and development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of progress. Among these, the benzimidazole moiety is of paramount importance, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-ulcer, antiviral, and anticancer properties.[1][2][3] The method of synthesis directly impacts the speed of discovery, cost, and environmental footprint.
This guide provides an in-depth, objective comparison between traditional conventional heating methods and modern microwave-assisted organic synthesis (MAOS) for the preparation of benzimidazoles. We will move beyond simple procedural lists to explore the causality behind experimental choices, supported by quantitative data and validated protocols, to empower you to select the optimal method for your research needs.
The Foundational Chemistry: Constructing the Benzimidazole Core
The synthesis of the benzimidazole ring is most commonly achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile, typically a carboxylic acid or an aldehyde.[4][5] This fundamental reaction, known as the Phillips-Ladenburg reaction when using carboxylic acids, involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic benzimidazole system.[6][7]
While the core transformation remains the same, the method of energy input—conventional heating versus microwave irradiation—dramatically alters the reaction's efficiency, speed, and outcome.
Diagram 1: General Mechanism of Benzimidazole Formation
Caption: General reaction pathway for the synthesis of 2-substituted benzimidazoles.
Conventional Synthesis: The Time-Honored Approach
Conventional synthesis relies on conductive heating, where an external heat source (e.g., an oil bath or heating mantle) slowly transfers thermal energy through the vessel walls into the reaction mixture. This process is often inefficient and can lead to uneven heating and localized superheating at the vessel surface.
The primary drawback of this method is the lengthy reaction time, often requiring several hours of reflux to drive the reaction to completion.[4][8] This prolonged exposure to high temperatures can lead to the formation of impurities and byproducts, complicating purification and reducing overall yield.[9]
Representative Conventional Protocol: Synthesis of Benzimidazole
This protocol is based on established procedures for the reaction of o-phenylenediamine with formic acid.[10]
Materials:
-
o-Phenylenediamine (0.5 mole, 54 g)
-
90% Formic Acid (0.75 mole, 32 mL)
-
10% Sodium Hydroxide Solution
-
Decolorizing Carbon
-
500-cc Round-Bottomed Flask
-
Water Bath
-
Büchner Funnel
Procedure:
-
Reaction Setup: In a 500-cc round-bottomed flask, combine 54 g of o-phenylenediamine with 32 mL of 90% formic acid.
-
Heating: Heat the mixture in a water bath at 100°C for two hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: After cooling the reaction mixture to room temperature, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper. A precipitate of crude benzimidazole will form.
-
Isolation: Collect the crude product by suction filtration using a Büchner funnel. Wash the solid with approximately 50 mL of ice-cold water.
-
Purification: Transfer the crude, moist product to a 1.5-L beaker and dissolve it in 750 mL of boiling water.
-
Decolorization: Add ~2 g of decolorizing carbon to the boiling solution and digest for 15 minutes.
-
Hot Filtration: Filter the hot solution rapidly through a pre-heated filter to remove the carbon.
-
Crystallization & Drying: Cool the filtrate to 10–15°C to allow the pure benzimidazole to crystallize. Collect the white product by filtration and dry at 100°C.
Microwave-Assisted Synthesis (MAOS): A Paradigm Shift in Efficiency
Microwave-assisted organic synthesis utilizes microwave energy to heat the reaction mixture. Unlike the surface heating of conventional methods, microwaves pass through the vessel walls and directly heat the solvent and reactants via two primary mechanisms: dipolar rotation and ionic conduction.[11] This results in rapid, uniform, and highly efficient heating throughout the bulk of the solution, often reaching the target temperature in seconds.[2]
This efficiency is the cornerstone of MAOS's advantages. The dramatic reduction in reaction times—from hours to mere minutes—is the most significant benefit.[12][13] This rapid heating not only accelerates the desired reaction but also often minimizes the formation of side products, leading to cleaner reaction profiles and higher yields.[14][15] Consequently, MAOS aligns perfectly with the principles of green chemistry by reducing energy consumption and reaction time.[16]
Representative Microwave-Assisted Protocol: Synthesis of 2-Aryl-1H-Benzimidazoles
This protocol is a generalized procedure based on common microwave-assisted methods.[1][4]
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Ethanol (5 mL)
-
Microwave Reactor with a sealed vessel
-
Ice-cold water
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of the desired aromatic aldehyde in 5 mL of ethanol.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 2–8 minutes at a temperature sufficient to maintain a gentle reflux (e.g., 100-120°C). The instrument automatically monitors and maintains the temperature by modulating power.
-
Cooling & Precipitation: After irradiation is complete, the instrument will cool the vessel with a jet of air. Further cool the vessel in an ice bath. The desired product will typically precipitate from the solution.
-
Isolation & Purification: Collect the solid product by filtration. Wash the precipitate with a small amount of ice-cold water and dry under a vacuum.[1] Further purification by recrystallization can be performed if necessary, but often the purity is sufficient.
Quantitative Comparison: The Data Speaks for Itself
The advantages of microwave-assisted synthesis are not merely qualitative. Multiple comparative studies have provided clear, quantitative evidence of its superiority in terms of both reaction time and product yield.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Improvement Factor | References |
| Reaction Time | 2 - 12 hours | 2 - 15 minutes | 95-98% Reduction | [8][9][12][13] |
| Yield | 59% - 91% | 85% - 99.9% | 10-113% Increase | [1][8][12][13][17] |
| Energy Consumption | High | Low | Significant Reduction | [8] |
| Solvent Usage | High | Reduced / Solvent-Free Options | Greener Process | [2][8] |
| Product Purity | Moderate (impurities from long heating) | High (cleaner reactions) | Fewer Byproducts | [9][12][14] |
Data compiled from multiple sources for the synthesis of various benzimidazole derivatives.
Visualizing the Workflow: A Tale of Two Methods
The operational efficiency gained with MAOS is starkly evident when comparing the experimental workflows side-by-side.
Diagram 2: Comparative Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ace.as-pub.com [ace.as-pub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. jocpr.com [jocpr.com]
- 12. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 13. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. sphinxsai.com [sphinxsai.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives and testing on inhibition of hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Kinase Inhibitors: A Comparative Guide Featuring 5-Methoxy-1H-benzo[d]imidazol-1-ol
A Senior Application Scientist's Guide to Systematically Evaluating Novel Kinase Inhibitors Against Established Benchmarks
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a pivotal class of therapeutic targets. The development of novel kinase inhibitors is a highly active area of research. However, the true potential of a new chemical entity can only be ascertained through rigorous, systematic benchmarking against existing, well-characterized inhibitors. This guide provides a comprehensive framework for such a comparative analysis, using the novel compound 5-Methoxy-1H-benzo[d]imidazol-1-ol as a case study.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets, including a variety of protein kinases.[1][2][3][4] This makes our exemplar compound, a hypothetical derivative of this class, a prime candidate for thorough kinase profiling. This guide will detail the essential biochemical and cell-based assays required to build a robust data package for a novel inhibitor, comparing its hypothetical performance against a panel of established kinase inhibitors with diverse profiles:
-
Staurosporine: A potent, but non-selective, pan-kinase inhibitor, serving as a benchmark for broad kinase activity.[5][6][7][8][9]
-
Sorafenib: A multi-kinase inhibitor targeting Raf, VEGFR, and PDGFR, representing a clinically successful anti-angiogenic and anti-proliferative agent.[3][10][11][12][13][14]
-
SB203580: A specific inhibitor of p38 MAPK, a key enzyme in inflammatory signaling pathways.[4][15][16][17]
-
Axitinib: A potent and selective inhibitor of VEGFRs, exemplifying a targeted anti-angiogenic therapy.[18][19]
Through a detailed exploration of experimental design, execution, and data interpretation, this guide will equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate their own novel kinase inhibitors.
The Rationale Behind the Experimental Strategy
The journey of characterizing a novel kinase inhibitor is a multi-step process that moves from broad, high-throughput screening to more focused, mechanistic studies. Our experimental workflow is designed to be both comprehensive and efficient, starting with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess cellular potency and downstream signaling effects. This tiered approach ensures that we are not only identifying potent inhibitors but also those with favorable, cell-permeable properties that translate into a desired biological effect.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Rationale: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[20][21] It is a robust, non-radioactive method suitable for high-throughput screening and determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Protocol:
-
Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and a serial dilution of the test compounds (5-Methoxy-1H-benzo[d]imidazol-1-ol, Staurosporine, Sorafenib, SB203580, Axitinib) and controls in DMSO.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution, followed by 2.5 µL of the test compound dilution. Pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of a solution containing the substrate and ATP at their respective Km concentrations to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls (no enzyme and no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][22][23][24] This assay is crucial for determining the cytotoxic or cytostatic effects of the kinase inhibitors on cancer cell lines that are dependent on the targeted kinase for survival and growth.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a p38-dependent cell line for SB203580 and our test compound, and a VEGFR-dependent cell line for Sorafenib and Axitinib) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and benchmark inhibitors for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50 value.
Western Blot Analysis of Downstream Signaling
Rationale: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using phospho-specific antibodies, we can assess the phosphorylation state of downstream substrates of a target kinase, thereby confirming that the inhibitor is engaging its target within the cell and eliciting the expected biological response.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds at concentrations around their EC50 values for a defined period (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-HSP27 for the p38 pathway) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., total HSP27) to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Comparative Data Analysis
The following tables present hypothetical data for 5-Methoxy-1H-benzo[d]imidazol-1-ol alongside established data for the benchmark inhibitors. This allows for a direct comparison of potency and selectivity.
Table 1: Biochemical IC50 Values Against a Panel of Kinases
| Compound | p38α (nM) | VEGFR2 (nM) | c-Raf (nM) | CDK2 (nM) |
| 5-Methoxy-1H-benzo[d]imidazol-1-ol (Hypothetical) | 150 | 25 | >10,000 | 5,000 |
| Staurosporine | 6 | 7 | 3 | 20 |
| Sorafenib | 5,800 | 90 | 6 | >10,000 |
| SB203580 | 50 | >10,000 | >10,000 | >10,000 |
| Axitinib | >10,000 | 0.2 | >10,000 | >10,000 |
Data for Staurosporine, Sorafenib, SB203580, and Axitinib are representative values from public sources.
Table 2: Cellular Potency (EC50) in Relevant Cancer Cell Lines
| Compound | Cell Line A (p38-dependent) EC50 (µM) | Cell Line B (VEGFR-dependent) EC50 (µM) |
| 5-Methoxy-1H-benzo[d]imidazol-1-ol (Hypothetical) | 2.5 | 0.5 |
| Staurosporine | 0.02 | 0.01 |
| Sorafenib | >10 | 1.5 |
| SB203580 | 0.5 | >50 |
| Axitinib | >50 | 0.05 |
Data for Staurosporine, Sorafenib, SB203580, and Axitinib are representative values from public sources.
Interpretation of Results and Mechanistic Insights
The hypothetical data for 5-Methoxy-1H-benzo[d]imidazol-1-ol suggests a promising profile as a dual inhibitor of p38α and VEGFR2, with a preference for VEGFR2. The biochemical IC50 values indicate direct enzymatic inhibition, while the cellular EC50 values demonstrate that the compound is cell-permeable and active in a cellular context. The sub-micromolar potency against a VEGFR-dependent cell line is particularly noteworthy.
To further validate the mechanism of action, a western blot analysis would be performed. The expected outcome for cells treated with 5-Methoxy-1H-benzo[d]imidazol-1-ol would be a dose-dependent decrease in the phosphorylation of downstream targets of both p38 and VEGFR2, such as HSP27 and ERK, respectively.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to benchmarking a novel kinase inhibitor, 5-Methoxy-1H-benzo[d]imidazol-1-ol, against a panel of established drugs. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive profile of their compound's potency, selectivity, and cellular activity. The hypothetical data presented for our exemplar compound illustrates how such a comparative analysis can reveal a unique pharmacological profile, in this case, a dual p38/VEGFR2 inhibitor. This structured approach, grounded in sound experimental design and thorough data analysis, is essential for identifying promising new therapeutic candidates and advancing them through the drug discovery pipeline.
References
- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. (2023). Chemical Review and Letters.
- Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. (2021). Medicinal Chemistry.
-
Sorafenib - Wikipedia. (n.d.). Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. (n.d.).
- p38 MAPK inhibitors in derm
-
Staurosporine: world's first indolocarbazole & anticancer drug precursor. (n.d.). Retrieved from [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. (2008, October 15). Retrieved from [Link]
- Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. (2025, September 15). PubMed.
- Kinase Activity-Tagged Western Blotting Assay. (2020, January 15). Taylor & Francis.
- Kinase Inhibitors on p38 MAPK Signaling P
-
MilliporeSigma. (n.d.). 5-Methoxy-1-methyl-1H-benzo[d]imidazole. Retrieved from [Link]
-
VEGFR-2 inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
- Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. (2021, August 12). PubMed.
- Staurosporine |AM-2282, STS | PKC inhibitor. (n.d.). Hello Bio.
- Protein kinase inhibition of clinically important staurosporine analogues. (2010, April 15). PubMed.
- staurosporine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
-
Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC. (2025, September 1). Retrieved from [Link]
- Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2008, October 15). PubMed.
- p38 beta Inhibitors | SCBT. (n.d.). Santa Cruz Biotechnology.
- This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity. (2007, December 15). CST | Cell Signaling Technology.
- p38 MAPK | Inhibitors. (n.d.). MedChemExpress.
- KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
- IP-Kinase Assay. (2014, March 5). Bio-protocol.
- Cell-based Kinase Assays. (n.d.). Profacgen.
- Western blot for phosphoryl
- VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. (2025, August 21). PR Newswire.
-
Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC. (2021, October 11). Retrieved from [Link]
- Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026, February 18).
- Kinase Assays with Myra. (n.d.). Bio Molecular Systems.
- Cell-based Kinase Assays. (n.d.). Profacgen.
- Biochemical kinase assay to improve potency and selectivity. (n.d.). Domainex.
- Graphviz Examples and Tutorial. (n.d.). Sketchviz.
- Flowchart Creation - Developer Document
- Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. (2016, November). Bio-protocol.
- Creating Software Engineering Flow Charts with Graphviz Dot. (2025, September 13). Joel Dare.
- Application Notes and Protocols for Western Blot Analysis of pChk1 in Response to Chk1-IN-4. (n.d.). Benchchem.
- Kinase Activity Profiling. (n.d.). German Cancer Research Center.
Sources
- 1. academia.edu [academia.edu]
- 2. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 14. mdpi.com [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Frontiers | Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials [frontiersin.org]
- 18. VEGFR inhibitor [otavachemicals.com]
- 19. Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Intracellular delivery of the p38 mitogen-activated protein kinase inhibitor SB202190 [4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole] in renal tubular cells: a novel strategy to treat renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Handling of 5-Methoxy-1H-benzo[d]imidazol-1-ol: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment: An Inferred Profile
Due to the absence of specific toxicological data for 5-Methoxy-1H-benzo[d]imidazol-1-ol, a conservative approach is warranted. Based on the hazard profiles of similar benzimidazole derivatives, this compound should be handled as a hazardous substance with the following potential risks:
| Hazard Classification | Inferred from Related Benzimidazole Compounds | Potential Effects of 5-Methoxy-1H-benzo[d]imidazol-1-ol |
| Acute Oral Toxicity | Harmful if swallowed | Ingestion may lead to adverse health effects. |
| Skin Corrosion/Irritation | Causes skin irritation | Direct contact may cause redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Contact with eyes can result in significant damage. |
| Respiratory Irritation | May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects | Release into the environment can have long-term negative impacts on aquatic ecosystems. |
This inferred hazard profile necessitates the implementation of stringent safety protocols to minimize exposure during all stages of handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when working with 5-Methoxy-1H-benzo[d]imidazol-1-ol. The following PPE is mandatory and should be donned before entering the designated work area.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[1] For procedures with a higher risk of splashing, such as when handling larger quantities or preparing solutions, a face shield worn over safety goggles is essential for full facial protection.[1]
-
Body Protection: A flame-resistant laboratory coat is required at all times.[2] Ensure the lab coat is fully buttoned and the sleeves are not rolled up. For tasks with a higher potential for contamination, consider the use of disposable coveralls.
-
Hand Protection: The choice of gloves is critical. Due to the aromatic amine-like structure of benzimidazoles, gloves with good resistance to these chemical classes should be selected. Nitrile gloves are a common and effective choice for incidental contact.[3] For prolonged handling or in the event of a spill, consider double-gloving or using a more robust glove material such as neoprene or PVC, which show good resistance to amines.[4] Always inspect gloves for any signs of degradation or punctures before use.[5] It is crucial to consult a chemical resistance chart and consider factors like breakthrough time and permeation rate when selecting the appropriate gloves.[3][5]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[1] Do not wear open-toed shoes, sandals, or porous footwear in the laboratory.
The following diagram illustrates the proper sequence for donning and doffing PPE to prevent cross-contamination.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
